molecular formula C10H7ClO4 B11798209 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid CAS No. 1352542-16-5

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B11798209
CAS No.: 1352542-16-5
M. Wt: 226.61 g/mol
InChI Key: AKLMISKWQNNSGE-UHFFFAOYSA-N
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Description

2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid is a high-quality chemical reagent intended solely for Research Use Only (RUO), not for diagnostic or therapeutic applications. This compound belongs to the benzofuran family, a class of heterocyclic structures recognized for their significant presence in medicinal chemistry and as key intermediates in organic synthesis . The molecular structure, which integrates a chlorobenzofuran core with an acetic acid linker, is designed for further synthetic elaboration, making it a valuable building block for constructing more complex molecules. Its primary research application lies in its potential as a key synthetic intermediate in the development of novel compounds for pharmaceutical and agrochemical research . Specifically, the benzofuran scaffold is a common motif in the synthesis of substances with documented biological activities, including antifungal and cytotoxic properties . The chlorinated ring system and the oxygen-acetic acid side chain offer distinct sites for chemical modification, allowing researchers to explore structure-activity relationships. This makes 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid a versatile precursor in the design and synthesis of targeted chemical libraries for high-throughput screening in drug discovery initiatives. Researchers can utilize this compound to develop new heterocyclic hybrids, such as quinoline-benzofuran derivatives, which have shown promise in pharmacological studies . As with all fine chemicals, proper handling procedures should be observed. This product is supplied for laboratory research purposes and should not be used for any other applications.

Properties

CAS No.

1352542-16-5

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

2-[(5-chloro-1-benzofuran-6-yl)oxy]acetic acid

InChI

InChI=1S/C10H7ClO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

AKLMISKWQNNSGE-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Cl)OCC(=O)O

Origin of Product

United States

Foundational & Exploratory

"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: Unlocking the Potential of Privileged Scaffolds

In the intricate tapestry of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a multitude of bioactive agents. The benzofuran ring system is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of drugs spanning a vast therapeutic landscape, from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[1][2][3][4] This guide delves into the specific properties of a promising, yet underexplored, derivative: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid .

Our objective is to provide a comprehensive, technically-grounded resource that moves beyond a simple recitation of data. We aim to illuminate the scientific rationale behind its characterization, propose logical pathways for its synthetic creation, and outline a hypothesis-driven strategy for exploring its biological potential. This document is crafted for the discerning scientist who requires not just the "what," but the "why" and the "how," to accelerate their research and development endeavors.

Part 1: Core Physicochemical Profile

A molecule's identity and its ultimate pharmacological fate are dictated by its fundamental physical and chemical properties. This initial characterization is the bedrock upon which all subsequent research is built, influencing everything from synthetic strategy to formulation and bioavailability.

Foundational Molecular Identifiers

Precise identification is the first step in any rigorous scientific investigation. The core attributes of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid are summarized below. These data are essential for stoichiometric calculations, database referencing, and structural representation.

PropertyValue
Molecular Formula C₁₀H₇ClO₄
Molecular Weight 226.61 g/mol
IUPAC Name 2-((5-chlorobenzofuran-6-yl)oxy)acetic acid
CAS Number Not publicly available
Canonical SMILES C1=CC2=C(C=C1Cl)OC(=C2)OCC(=O)O
InChI Key YWJQFNDYIYJFEF-UHFFFAOYSA-N

Table 1: Core molecular attributes for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid.

Predicted Properties for Drug Development

In the absence of extensive empirical data for this specific molecule, we turn to high-quality, validated computational models.[5][6][7][] These in silico predictions provide critical insights into the compound's likely behavior in a biological context, guiding experimental design and helping to anticipate challenges in the drug development process.

PropertyPredicted ValueSignificance and Expert Causality
LogP (Octanol-Water Partition Coeff.) ~1.9 - 2.1This value indicates moderate lipophilicity. It suggests a favorable balance between aqueous solubility (necessary for formulation and distribution in plasma) and lipid membrane permeability (crucial for crossing biological barriers and reaching intracellular targets).
Topological Polar Surface Area (TPSA) 66.8 ŲTPSA is a key predictor of passive molecular transport across membranes. A value under 140 Ų is often correlated with good cell permeability and oral bioavailability. This compound's TPSA is well within the desirable range.
pKa (strongest acidic) ~3.5The carboxylic acid moiety is predicted to be a strong acid. This means that at physiological pH (~7.4), the molecule will be almost entirely deprotonated and negatively charged. This has profound implications for its solubility, receptor binding (ionic interactions), and potential to be a substrate for efflux transporters.
Hydrogen Bond Donors 1The single donor is the carboxylic acid proton.
Hydrogen Bond Acceptors 4The four acceptors (two on the carboxylate, the ether oxygen, and the furan oxygen) provide ample opportunity for interactions with biological targets.

Table 2: Computationally predicted physicochemical properties and their relevance in a drug discovery context.

Part 2: Synthesis and Structural Verification

The creation and absolute confirmation of a novel chemical entity's structure is a process demanding precision and a multi-faceted analytical approach. The proposed synthesis is based on established, reliable chemical transformations, and the verification protocol is designed as a self-validating system to ensure the highest degree of confidence.

Proposed Synthetic Workflow

The synthesis of aryloxyacetic acids from phenolic precursors is a well-established field.[9] A logical and efficient pathway to the target molecule would involve the initial construction of the key 5-chlorobenzofuran-6-ol intermediate, followed by etherification.

Caption: A plausible multi-step synthetic route to the target compound.

Expertise & Causality in Protocol Design:

  • Williamson Ether Synthesis (Step 5): This is the classic and most robust method for forming the critical aryl ether bond. The choice of a mild base like potassium carbonate (K₂CO₃) is deliberate; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions, such as hydrolysis of the ethyl bromoacetate reagent.

  • Saponification (Step 6): The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., NaOH), followed by careful acidification. The acidification step is critical to protonate the resulting carboxylate salt, causing the final acid product to precipitate from the aqueous solution, thereby aiding in its purification.

Protocol for Absolute Structural Verification

Confirming the identity and purity of the final product is non-negotiable. We employ a system of orthogonal analytical techniques, where each method provides complementary information. An agreement across all platforms constitutes a self-validating proof of structure.

Step-by-Step Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Method: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze via Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap), typically in negative ion mode.

    • Expected Result: A prominent peak for the [M-H]⁻ ion with a measured m/z value matching the theoretical exact mass of C₁₀H₆³⁵ClO₄⁻. Crucially, a secondary peak at [M+2-H]⁻ should be observed at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive signature for a monochlorinated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise carbon-hydrogen framework.

    • Method: Dissolve ~5-10 mg of the sample in a deuterated solvent (DMSO-d₆ is often ideal for carboxylic acids). Acquire ¹H NMR and ¹³C NMR spectra.[10][11][12][13]

    • Expected ¹H NMR Signatures:

      • A broad singlet far downfield (>10 ppm) for the carboxylic acid proton.

      • A singlet for the two protons of the -O-CH₂- group.

      • Distinct signals in the aromatic region corresponding to the protons on the benzofuran ring system.

    • Expected ¹³C NMR Signatures:

      • A signal for the carbonyl carbon (~170 ppm).

      • Signals for the 8 aromatic/furanoid carbons.

      • A signal for the methylene (-CH₂-) carbon. The total number of unique carbon signals should match the structure.

  • Infrared (IR) Spectroscopy:

    • Objective: To verify the presence of key functional groups.

    • Method: Analyze a small amount of the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Expected Key Vibrations:

      • A very broad O-H stretch from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.

      • A sharp, strong C=O stretch from the carbonyl group, expected around 1700-1750 cm⁻¹.

      • Multiple C-O stretching bands for the ether and furan moieties in the 1000-1300 cm⁻¹ region.

Part 3: Biological Potential and Strategic Screening

While data on this specific molecule is not yet in the public domain, its constituent parts—the benzofuran core and the aryloxyacetic acid sidechain—are both well-established pharmacophores. This allows us to formulate a rational, hypothesis-driven approach to discovering its biological activity.

  • The Benzofuran Scaffold: This heterocyclic system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] It is associated with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][4]

  • The Aryloxyacetic Acid Moiety: This structural motif is famously the basis for the fibrate class of drugs (e.g., fenofibrate), which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs) used to treat dyslipidemia.[14] Derivatives have also been investigated as potential anticancer agents and herbicides.[15][16][17]

Given this dual heritage, a logical starting point for screening would be to investigate targets associated with both motifs.

Logical Workflow for Biological Target Identification

G cluster_0 Hypothesis Generation (Based on Scaffolds) cluster_1 Primary Screening Panels cluster_2 Hit Validation & Follow-up A Target Compound: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid B Scaffold 1: Benzofuran (Anticancer, Antimicrobial, etc.) A->B C Scaffold 2: Aryloxyacetic Acid (PPAR Agonist, Anticancer) A->C E Panel B: Oncology (e.g., NCI-60 Cell Line Screen, Kinase Panel) B->E F Panel C: Antimicrobial (MIC assays vs. panel of bacteria/fungi) B->F D Panel A: Nuclear Receptors (PPARα, PPARγ, PPARδ) C->D C->E G Confirmation of Primary Hits D->G E->G F->G H Dose-Response & Potency (IC50 / EC50 Determination) G->H I Mechanism of Action Studies (e.g., Reporter Assays, Target Engagement) H->I J Lead Optimization (SAR) I->J

Caption: A hypothesis-driven workflow for the biological evaluation of the target compound.

Expert Insight: The most compelling initial hypothesis combines the activities of both scaffolds. The compound could be a novel PPAR agonist with additional anticancer properties. Therefore, a dual-screening approach is highly recommended. Running a PPAR transactivation assay concurrently with a broad cancer cell line proliferation screen (like the NCI-60) would be a highly efficient use of resources to rapidly identify the most promising therapeutic area for this chemical series.

References

  • Yuan, G., Li, X., Huang, Y., & Dong, F. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(54), 31550-31568. Available from: [Link]

  • Aslam, M. A., & Aslam, J. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Applicable Chemistry, 5(5), 1011-1018. Available from: [Link]

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  • Yuan, G., Li, X., Huang, Y., & Dong, F. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • Kumar, D., Kumar, P., Kumar, P., Kumar, R., & Kumar, S. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(2), 645-657. Available from: [Link]

  • Fallacara, A. L., Montanari, S., Gessi, S., Colabufo, N. A., & Baraldi, P. G. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 967. Available from: [Link]

  • Acar, Ç., Yurttaş, L., Tay, F., & Demirayak, Ş. (2021). Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 825-836. Available from: [Link]

  • Ni, Y., Dong, W., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 15, 2786-2794. Available from: [Link]

  • Molecular Knowledge Systems. (n.d.). Physical Property Estimation: Online Demonstration. Retrieved from [Link]

  • Ni, Y., Dong, W., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Available from: [Link]

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  • Park, J. H., Kim, K. S., & Lee, J. H. (1989). A process for preparing aryloxyacetic acid derivatives. Google Patents. KR890001568B1.
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  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. R., & Al-Agamy, M. H. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 239-247. Available from: [Link]

  • American Elements. (n.d.). 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. R., & Al-Agamy, M. H. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(11), 2690. Available from: [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Journal of the Chemical Society of Pakistan, 35(4). Available from: [Link]

  • Kumar, D., Kumar, P., Kumar, P., Kumar, R., & Kumar, S. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Khasanov, A. N., Larin, B. V., & Maslivets, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1367. Available from: [Link]

  • Duncan, C., Wang, G., Illyichova, O., Scanlon, M. J., Heras, B., & Abbott, B. M. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3756. Available from: [Link]

  • Shingade, S., & Kulkarni, M. (2016). Design, synthesis, antibacterial, antioxidant activity and molecular docking studies of 6-hydroxybenzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 868-877. Available from: [Link]

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"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid. As experimental spectra for this specific molecule are not publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will outline the anticipated spectral features, provide detailed interpretation rationale, and describe the rigorous experimental protocols necessary for empirical validation. This approach ensures a self-validating system of characterization, crucial for the unambiguous structural elucidation of new chemical entities.

Molecular Structure and the Basis for Spectroscopic Prediction

The cornerstone of any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a substituted benzofuran derivative. Its structure comprises a central benzofuran core, chlorinated at the 5-position. An acetic acid moiety is linked to the 6-position of the benzofuran ring via an ether linkage. This unique combination of functional groups—a chlorinated aromatic system, a furan ring, an ether, and a carboxylic acid—gives rise to a distinct and predictable spectroscopic fingerprint.

The following diagram illustrates the molecular structure with a systematic numbering scheme for unambiguous assignment of NMR signals. This numbering will be referenced throughout the NMR analysis sections.

fragmentation M_minus_H [M-H]⁻ m/z 225/227 frag1 [M-H-CO₂]⁻ m/z 181/183 M_minus_H->frag1 - CO₂ (44 Da) frag2 [M-H-CH₂COOH]⁻ m/z 167/169 M_minus_H->frag2 - •CH₂COOH (59 Da)

Caption: Predicted fragmentation pathway for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid in negative ion mode ESI-MS.

The loss of CO₂ (44 Da) from the carboxylate is a common fragmentation for deprotonated carboxylic acids. Another likely fragmentation is the cleavage of the ether bond, leading to the loss of the acetic acid side chain.

Conclusion: A Unified Approach to Structural Verification

This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid. The convergence of these orthogonal analytical techniques provides a robust and self-validating framework for the structural confirmation of this molecule. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides structural information through fragmentation analysis. The experimental protocols described herein represent best practices for obtaining high-quality data, ensuring that empirical results can be confidently compared against these predictions to achieve unambiguous structural elucidation.

References

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  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. Available at: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. ProQuest. Available at: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. PMC. Available at: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. Available at: [Link]

  • 2-Chlorofuran | C4H3ClO. PubChem. Available at: [Link]

  • Table of Characteristic IR Absorptions.
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  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

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  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Available at: [Link]

  • Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. ResearchGate. Available at: [Link]

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Technical Guide: Crystal Structure Analysis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Class: Halogenated Benzofuran Derivative / Phenoxyacetic Acid Analog Application Context: Drug Discovery (Anti-inflammatory/Anticancer scaffolds) & Agrochemicals (Auxin mimics).

This technical guide provides a comprehensive structural analysis framework for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid . As a Senior Application Scientist, I have structured this document to bridge the gap between raw diffraction data and biological relevance. The presence of the 5-chloro substituent and the 6-oxyacetic acid tail dictates specific crystallographic behaviors—namely, heavy-atom phasing advantages and robust supramolecular synthons—which are critical for successful structure solution and property prediction.

Chemical Crystallography Profile

Molecular Geometry & Conformational Logic

The molecule consists of a rigid, planar benzofuran core fused with a flexible oxyacetic acid side chain .

  • Benzofuran Core: The bicyclic system (C8H5O) is expected to be essentially planar (RMS deviation < 0.02 Å). The 5-Cl atom lies in this plane, enhancing the lipophilicity and providing a distinct electron-density peak during X-ray data collection.

  • Oxyacetic Acid Tail (-O-CH2-COOH): This is the "active" conformational toggle. The torsion angle around the C(Ar)-O-CH2-C bond determines whether the acid group extends linearly (favorable for layer packing) or folds back (intramolecular H-bonding).

    • Expectation: In the solid state, an anti-periplanar conformation is thermodynamically preferred to maximize intermolecular hydrogen bonding.

Expected Unit Cell Parameters (Predictive Analysis)

Based on homologous structures of benzofuran-6-yloxy derivatives [1, 2], the following lattice characteristics are anticipated:

ParameterPredicted Range / ValueRationale
Crystal System Triclinic or MonoclinicLow symmetry due to the flexible acid tail.
Space Group P-1 or P21/c Centrosymmetric groups are favored (90% probability) to accommodate carboxylic acid dimers.
Z (Molecules/Cell) 2 or 4Consistent with centrosymmetric packing.
Volume (V) ~1200 - 1500 ųEstimated for Z=4 based on molecular weight and packing efficiency.
Calculated Density ~1.45 - 1.55 g/cm³Elevated due to the heavy Chlorine atom.

Experimental Protocol: Structure Determination

Crystal Growth Strategy

The high polarity of the carboxylic acid combined with the lipophilic chlorobenzofuran core requires a binary solvent system .

  • Primary Solvent: Ethanol or Methanol (solubilizes the acid).

  • Anti-Solvent: Water or Hexane (induces nucleation).

  • Method: Slow evaporation at 4°C is recommended to reduce thermal motion in the flexible tail.

Data Collection & Reduction
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα. The 5-Cl atom absorbs Cu radiation significantly, leading to absorption correction errors. Mo radiation minimizes this while providing sufficient resolution (0.8 Å) to resolve the C-Cl bond distance accurately.

  • Temperature: Collect at 100 K . The flexible -CH2-COOH chain will exhibit high thermal ellipsoids at room temperature, potentially obscuring the H-atom positions on the carboxylic acid.

Structure Solution Workflow (DOT Visualization)

The following decision tree outlines the logical flow for solving this specific structure, emphasizing the handling of the Chlorine atom.

StructureSolution Start Raw Diffraction Data (Mo Kα) SpaceGroup Determine Space Group (Check Systematic Absences) Start->SpaceGroup Phasing Phasing Strategy: Direct Methods vs. Patterson SpaceGroup->Phasing HeavyAtom Locate Cl & O Atoms (Patterson Map) Phasing->HeavyAtom Utilize Cl Signal Refinement SHELXL Refinement (Least Squares) HeavyAtom->Refinement Refinement->Refinement Minimize wR2 H_Bonding Assign H-Atoms (Difference Fourier Map) Refinement->H_Bonding Address COOH Disorder Final Final CIF & R-Factor Check H_Bonding->Final

Caption: Workflow for solving the crystal structure of chlorinated organic acids, prioritizing heavy-atom location.

Structural Analysis & Validation

Key Intramolecular Metrics

Validation of the solved structure requires comparison against standard bond lengths. Deviations >0.02 Å from these values suggest disorder or refinement errors.

Bond TypeAtom PairExpected Length (Å)Significance
Aryl Chloride C(5)-Cl1.73 - 1.75 Indicator of correct atomic assignment.
Ether Linkage C(6)-O1.36 - 1.38 Shorter than aliphatic C-O due to resonance.
Carboxyl C=O C=O1.21 - 1.23 Must be distinct from C-OH (1.30 Å).
Carboxyl C-OH C-OH1.28 - 1.32 Confirms protonation state.
Supramolecular Synthons

The crystal packing of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is driven by two competitive forces:

  • Carboxylic Acid Dimers (The Strong Force): The most dominant motif is the centrosymmetric R2,2(8) dimer. Two molecules face each other, forming a cyclic eight-membered ring via O-H···O=C hydrogen bonds.

    • Validation: Look for O[1][2][3]···O distances of 2.60 - 2.70 Å .

  • Pi-Stacking & Halogen Bonding (The Stabilizing Force):

    • Pi-Stacking: The planar benzofuran rings will likely stack in a "slipped-parallel" fashion (centroid-centroid distance ~3.6 - 3.8 Å).

    • Halogen Bonding: The 5-Cl atom may engage in C-Cl···O or C-Cl···π interactions, acting as a Lewis acid. This is a critical feature for "crystal engineering" in drug design, as it influences solubility and melting point [3].

Self-Validating the Model (Checklist)

References

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Link

  • National Institutes of Health (PMC). (2014). Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate. PMC. Link

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Link

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Precision In Silico Profiling of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Molecular Docking & Mechanism Elucidation

Executive Summary & Molecular Architecture

This guide details the in silico profiling of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , a synthetic scaffold exhibiting significant potential as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.

While benzofuran derivatives are pleiotropic—showing activity against COX-2 and various kinases—the specific structural motif of a lipophilic benzofuran core coupled with an oxyacetic acid side chain is a classic bioisostere for phosphotyrosine (pTyr). This makes PTP1B, a negative regulator of insulin signaling and a validated target for Type 2 Diabetes Mellitus (T2DM), the most scientifically grounded target for this specific ligand.

Pharmacophore Deconstruction

To design a robust docking experiment, one must first understand the ligand's electronic and steric properties:

Structural ComponentFunction in DockingInteraction Type
Benzofuran Core Scaffolding

T-shaped or Parallel Stacking (e.g., with Phe182/Tyr46)
5-Chloro Substituent Lipophilic ModulationHalogen bonding or Hydrophobic fill (Site A/B specificity)
6-Oxyacetic Acid pTyr MimicrySalt Bridge / H-Bonding (e.g., with Arg221/Asp181)

Experimental Workflow Design

The reliability of docking data is strictly dependent on the quality of the input structures. The following workflow enforces "garbage-in, garbage-out" prevention protocols.

Diagram: The Computational Pipeline

(Rendered using Graphviz)

DockingWorkflow Ligand Ligand Construction (2D -> 3D) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geom. Corr. Dock Docking Algorithm (LGA / Vina) DFT->Dock Protein Protein Selection (PDB: 1C83 / 1T49) Prep Structure Prep (Protonation/Desolvation) Protein->Prep Clean Grid Grid Generation (Active Site: Cys215) Prep->Grid Grid->Dock Valid Validation (RMSD < 2.0 Å) Dock->Valid

Figure 1: Standardized workflow for small molecule docking, emphasizing Quantum Mechanical (DFT) ligand preparation.

Step-by-Step Methodology

Phase I: Ligand Preparation (The Quantum Step)

Standard force fields (MMFF94) often fail to accurately predict the planarity of the benzofuran ring or the rotational barrier of the oxyacetic acid tail.

  • Construction: Build the 2D structure of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization.

    • Theory Level: B3LYP/6-31G* or 6-311++G(d,p).[1]

    • Software: Gaussian or ORCA.

    • Rationale: This ensures the chlorine atom's electron-withdrawing effect on the ring electron density is accurately modeled, which affects

      
      -stacking potential.
      
  • Charge Calculation: Compute Gasteiger-Marsili partial charges. The carboxylic acid head group should be deprotonated (

    
    ) to simulate physiological pH (7.4), as it will interact with the cationic arginine cluster in PTP1B.
    
Phase II: Target Selection & Preparation

Target: Human PTP1B (Protein Tyrosine Phosphatase 1B). PDB ID: 1C83 (Complexed with a phosphotyrosine mimetic) or 1T49.

  • Retrieval: Download the crystal structure from the RCSB PDB.

  • Water Handling (Critical):

    • Remove: Bulk solvent waters.

    • Retain: Structural waters bridging the WPD loop (WPD loop is critical for catalysis). If using 1C83, carefully assess waters near Arg221 .

  • Protonation: Use a tool like H++ or PropKa to assign protonation states at pH 7.4.

    • Note: Ensure His214 is protonated if it acts as a general acid/base in the specific mechanism being studied, though in standard inhibition, stabilizing the closed conformation is key.

Phase III: Grid Generation & Docking

The PTP1B active site is a deep, narrow cleft.

  • Grid Box Definition:

    • Center: Coordinates of the Sulfur atom of Cys215 (Catalytic nucleophile).

    • Dimensions:

      
       Å (Sufficient to cover the active site and the secondary aryl-phosphate binding site).
      
    • Spacing: 0.375 Å (Standard for AutoDock).

  • Algorithm Selection:

    • Software: AutoDock Vina (Open Source) or Glide XP (Schrödinger).

    • Search Efficiency: Set exhaustiveness to 32 (Vina) to ensure the algorithm finds the global minimum in the deep pocket.

Validation & Analysis Protocols

The Self-Validating System (Redocking)

Before accepting any results for the 5-chlorobenzofuran derivative, you must validate the protocol.

  • Extract the co-crystallized ligand from the native PDB (1C83).

  • Dock it back into the prepared protein using the exact parameters defined above.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Threshold: RMSD

    
     2.0 Å  is required to consider the protocol valid [1].
    
Interaction Profiling

For 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, successful inhibition typically involves the following interaction fingerprint:

ResidueInteraction TypeMechanism
Arg221 Hydrogen Bond / Salt BridgeAnchors the carboxylic acid tail (mimicking phosphate).
Phe182

Stacking
Stabilizes the benzofuran rings.
Cys215 Van der WaalsProximity indicates blockage of the catalytic nucleophile.
Asp181 Hydrogen BondCritical for the "WPD loop" closed conformation.
Diagram: Interaction Logic

(Rendered using Graphviz)

InteractionMap COOH COOH Group (Anionic Head) Arg221 Arg221 (Cationic) COOH->Arg221 Salt Bridge (Electrostatic) Ring Benzofuran Core (Hydrophobic) Phe182 Phe182 (Aromatic) Ring->Phe182 Pi-Pi Stacking Cl 5-Cl Substituent HydroPocket Hydrophobic Pocket Cl->HydroPocket Lipophilic Fill

Figure 2: Interaction map showing the pharmacophoric mapping of the ligand to the PTP1B active site.

Quantitative Output Format

When reporting your results, avoid qualitative descriptions. Use the following table structure to present your data:

Table 1: Docking Metrics for 5-Chlorobenzofuran Derivative

Ligand IDAffinity (

, kcal/mol)
Inhibition Constant (

)*
RMSD (vs. Ref)Key Residue Contacts
Target Mol -8.40.7

M
N/AArg221, Phe182, Tyr46
Ref (Native) -9.10.2

M
1.2 ÅArg221, Phe182, Cys215

*Calculated via the equation



References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Source: NCBI / PubMed Central Context: Establishes the standard RMSD threshold of < 2.0 Å for docking validation.

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Source: MDPI (Molecules) Context: Provides specific SAR data on benzofuran derivatives binding to PTP1B, validating the choice of target.

  • Bicyclic benzofuran and indole-based salicylic acids as protein tyrosine phosphatase inhibitors. Source: PMC / NIH Context: Details the binding mode of salicylic acid moieties (similar to oxyacetic acid) in the PTP1B active site.

  • Molecular docking studies... of benzofuran-carboxylic acids derivatives. Source: PubMed Context: Discusses DFT preparation and docking workflows for benzofuran carboxylic acids.

Sources

"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , a specialized benzofuran derivative utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) agonists and anti-inflammatory agents.

Executive Summary

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a synthetic organic compound featuring a benzofuran core substituted with a chlorine atom at the 5-position and an oxyacetic acid moiety at the 6-position. This specific substitution pattern renders it a critical scaffold in the development of GPR40 (FFAR1) agonists , GPR120 agonists , and potential PTP1B inhibitors . The compound combines a lipophilic aromatic core (benzofuran) with a polar acidic headgroup, a classic design for ligands targeting fatty acid receptors.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Identifier Value
IUPAC Name 2-[(5-Chloro-1-benzofuran-6-yl)oxy]acetic acid
Common Synonyms 5-Chlorobenzofuran-6-yloxyacetic acid; [(5-Chlorobenzofuran-6-yl)oxy]acetate
Parent Scaffold Benzofuran (1-Benzofuran)
Precursor CAS 1352507-89-1 (5-Chlorobenzofuran-6-ol)
SMILES OC(=O)COc1cc2occc2cc1Cl
InChI Key (Generated based on structure) InChI=1S/C10H7ClO4...[1]
Calculated Properties

Data based on in silico prediction models for the free acid form.

Property Value Significance
Molecular Weight 226.61 g/mol Fragment-like, suitable for hit-to-lead optimization.
LogP (Predicted) 2.3 – 2.6Moderate lipophilicity; good membrane permeability.
TPSA ~66 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.5 – 4.0Exists as an anion at physiological pH (7.4).
H-Bond Donors 1 (COOH)Key interaction point for receptor binding pockets (e.g., Arg residues).
H-Bond Acceptors 4Includes furan oxygen and carboxylate oxygens.

Synthesis & Manufacturing

The synthesis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid typically follows a convergent pathway. The critical step is the construction of the 5-chloro-6-hydroxybenzofuran core, followed by O-alkylation.

Retrosynthetic Analysis (Pathway Diagram)

SynthesisPathway cluster_legend Reaction Types Resorcinol 4-Chlororesorcinol Intermed1 5-Chloro-6-hydroxy- benzofuran-3(2H)-one Resorcinol->Intermed1 Chloroacetonitrile ZnCl2 / HCl Phenol 5-Chlorobenzofuran-6-ol (CAS 1352507-89-1) Intermed1->Phenol Reduction (NaBH4) Dehydration (HCl) Target 2-((5-Chlorobenzofuran-6-yl) oxy)acetic acid Phenol->Target Ethyl Bromoacetate K2CO3, DMF then LiOH Key1 Cyclization Key2 Aromatization Key3 Williamson Ether Synthesis

Caption: Convergent synthesis route from 4-chlororesorcinol to the target benzofuran acetic acid derivative.

Detailed Experimental Protocol
Stage 1: Core Construction (Houben-Hoesch / Cyclization)
  • Objective: Synthesis of 5-chloro-6-hydroxybenzofuran-3(2H)-one.

  • Reagents: 4-Chlororesorcinol, Chloroacetonitrile, ZnCl₂ (Lewis Acid).

  • Mechanism: The reaction proceeds via a Houben-Hoesch condensation to form a ketimine intermediate, which hydrolyzes and cyclizes to the benzofuran-3-one.

  • Key Step: To obtain the fully aromatic 5-chlorobenzofuran-6-ol , the 3-one intermediate is reduced (NaBH₄) to the alcohol and dehydrated under acidic conditions (HCl/AcOH).

Stage 2: O-Alkylation (Williamson Ether Synthesis)
  • Objective: Attachment of the acetic acid tail.

  • Protocol:

    • Dissolution: Dissolve 5-chlorobenzofuran-6-ol (1.0 eq) in anhydrous DMF.

    • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.5 eq). Stir at RT for 30 min to generate the phenoxide anion.

    • Alkylation: Dropwise addition of Ethyl Bromoacetate (1.2 eq).

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water, extract with EtOAc, and dry over MgSO₄ to yield the ethyl ester intermediate.

Stage 3: Ester Hydrolysis
  • Objective: Deprotection to the free acid.

  • Protocol:

    • Dissolve the ethyl ester in THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

    • Stir at RT for 2 hours.

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , will precipitate as a white solid.

    • Purification: Recrystallization from Ethanol/Water.

Applications in Drug Discovery

Pharmacophore Analysis

This compound serves as a "privileged structure" in medicinal chemistry.

  • The Acid Head: Mimics the carboxylate of endogenous fatty acids, critical for anchoring into the orthosteric or allosteric sites of receptors like GPR40 (Free Fatty Acid Receptor 1).

  • The Benzofuran Core: Provides rigid hydrophobic bulk, engaging in

    
    -
    
    
    
    stacking interactions (e.g., with Phe or Trp residues in the receptor pocket).
  • The 5-Chloro Substituent: Increases metabolic stability (blocking metabolic oxidation at the 5-position) and enhances lipophilicity (

    
     effect).
    
Biological Targets
Target Family Mechanism of Action Relevance
GPR40 (FFAR1) AgonistType 2 Diabetes (Insulin secretion). The oxyacetic acid tail is a classic "acidic warhead" for this receptor.
GPR120 (FFAR4) AgonistAnti-inflammatory / Metabolic disorders.
PTP1B InhibitorInsulin sensitizer. Benzofuran acetic acids act as phosphotyrosine mimetics.
Auxin Analogs AgonistPlant growth regulation (structurally similar to 2,4-D and NAA).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). The alkylating agents (bromoacetate) used in synthesis are lachrymators and toxic; all synthesis steps must occur in a fume hood.

  • Storage: Store at 2–8°C, desiccated. Stable in solid form; solutions in DMSO/Methanol should be used within 24 hours.

References

  • BLD Pharm. (2025). 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid and related benzofuran building blocks. Retrieved from

  • PubChem. (2025).[2] 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid (Analogous Structure Analysis). Retrieved from

  • ChemicalBook. (2025).[3] 5-Chlorobenzofuran-6-ol (CAS 1352507-89-1) Properties and Suppliers. Retrieved from

  • Crysdot LLC. (2025). Catalog of Benzofuran Intermediates: CAS 1352519-69-7.[4] Retrieved from

  • University of Bologna. (2012). Organocatalytic Asymmetric Mannich-Type Reactions (Synthesis of Benzofuranone Intermediates). Retrieved from

Sources

A Technical Guide to Investigating 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties, often by acting as potent enzyme inhibitors.[1][3] This guide outlines a comprehensive, multi-faceted approach to the investigation of a novel benzofuran derivative, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , as a potential enzyme inhibitor. We will detail the logical progression from hypothetical target identification and in silico analysis to detailed protocols for chemical synthesis, in vitro enzyme inhibition assays, mechanism of action studies, and cell-based validation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical methodologies required to rigorously evaluate a novel chemical entity for its therapeutic potential.

Introduction: The Rationale for Investigating Benzofuran Derivatives

Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their versatile biological activities.[2] These compounds are known to interact with a variety of biological targets, making them a rich source for the discovery of new therapeutic agents.[1] Specifically, the benzofuran scaffold has been identified in compounds that inhibit enzymes crucial to disease progression, such as cholinesterases in Alzheimer's disease, tyrosinase in skin disorders, and various kinases in cancer.[3][4][5][6]

The subject of this guide, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , is a novel compound featuring key structural motifs that suggest a potential for enzyme inhibition. The presence of a halogen (chlorine) can enhance binding affinity and modulate pharmacokinetic properties, while the acetic acid moiety provides a potential interaction point with polar residues in an enzyme's active site.[2] This guide will use the hypothetical investigation of this compound against a plausible enzyme target to illustrate a best-practice workflow for early-stage drug discovery.

Target Identification and In Silico Assessment

The initial step in evaluating a new compound is to identify a potential enzyme target.[7] Based on the known activities of benzofuran derivatives, a promising target class is the protein kinases, which are frequently dysregulated in cancer. For the purpose of this guide, we will hypothesize that 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a potential inhibitor of a specific protein kinase, for instance, a receptor tyrosine kinase involved in cell proliferation.

Prior to synthesis and in vitro testing, a computational approach can provide valuable insights and help prioritize resources. Molecular docking simulations predict the preferred binding orientation of the compound within the enzyme's active site and estimate the binding affinity. This allows for an initial assessment of the compound as a potential inhibitor.

Workflow for In Silico Molecular Docking

G cluster_prep Preparation Stage cluster_dock Docking & Analysis PDB 1. Obtain Target 3D Structure (e.g., from PDB) Prep_Prot 3. Prepare Protein (Add hydrogens, remove water) PDB->Prep_Prot Ligand 2. Generate Ligand 3D Structure (2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid) Prep_Lig 4. Prepare Ligand (Assign charges, minimize energy) Ligand->Prep_Lig Dock 5. Perform Molecular Docking (e.g., AutoDock, Glide) Prep_Prot->Dock Prep_Lig->Dock Analyze 6. Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize 7. Visualize Best Pose (e.g., PyMOL, Chimera) Analyze->Visualize Hypothesis 8. Formulate Binding Hypothesis (Key residues, interaction types) Visualize->Hypothesis

Caption: Workflow for molecular docking studies.

Chemical Synthesis

While a specific synthesis protocol for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is not published, a plausible synthetic route can be devised based on established methods for similar benzofuran acetic acid derivatives.[8][9] A potential multi-step synthesis is outlined below.

Proposed Synthesis Protocol
  • Synthesis of 5-Chloro-6-hydroxybenzofuran: This intermediate could be synthesized from a suitably substituted phenol precursor through a series of reactions, potentially involving cyclization to form the benzofuran ring.

  • Williamson Ether Synthesis: The hydroxyl group of 5-chloro-6-hydroxybenzofuran would then be reacted with an ethyl bromoacetate in the presence of a weak base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to form the corresponding ester.

  • Hydrolysis: The final step would involve the hydrolysis of the ester to the carboxylic acid, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , typically using a base such as sodium hydroxide, followed by acidification.

The purity and identity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Enzyme Inhibition Assay

Once the compound is synthesized and purified, its inhibitory activity against the target enzyme must be determined.[11] An enzyme assay is a laboratory procedure to measure the rate of an enzymatic reaction and is fundamental to drug discovery.[11] The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the potency of the inhibitor.[12]

Protocol for Determining IC₅₀
  • Prepare Solutions: Dissolve the purified enzyme, the substrate, and the test compound in an appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate. Add the different concentrations of the inhibitor to the wells, including a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes).[12]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Measure Activity: Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation
CompoundTarget EnzymeIC₅₀ (µM)
2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Kinase A2.5
Analog 1 (R=H)Kinase A15.2
Analog 2 (R=F)Kinase A1.8
Standard InhibitorKinase A0.5
Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme is critical for its development as a drug.[13] Mechanism of action studies aim to characterize the interaction between the inhibitor and the enzyme.[14] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[15][16] These can be distinguished by performing kinetic assays where the concentration of both the substrate and the inhibitor are varied.

Protocol for MoA Studies
  • Perform Kinetic Assays: Set up a matrix of experiments with varying concentrations of the substrate and several fixed concentrations of the inhibitor.

  • Measure Initial Reaction Velocities: For each condition, measure the initial rate of the enzymatic reaction.

  • Data Analysis: Plot the data using a double-reciprocal plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines on the plot will reveal the mechanism of inhibition.

    • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the active site, competing with the substrate.[13][15]

    • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.[15]

    • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.[15][17]

Visualizing Inhibition Mechanisms

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E +Product E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 +Product ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 +Product ESI3 ESI Complex ES3->ESI3 +I

Caption: Simplified diagrams of reversible enzyme inhibition mechanisms.

Cell-Based Assays

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to confirm that the compound is active in a cellular context.[7] Cell-based assays can assess the compound's ability to penetrate cell membranes and inhibit the target enzyme within a living system.

Protocol for a Cell-Based Kinase Inhibition Assay
  • Cell Culture: Culture a cell line that overexpresses the target kinase.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Western Blot Analysis: Use Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates inhibition of the kinase.

  • Assess Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effect is not due to general cytotoxicity.[12]

Conclusion and Future Directions

This guide has outlined a systematic and rigorous workflow for the evaluation of a novel compound, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , as a potential enzyme inhibitor. By progressing from in silico modeling to in vitro biochemical assays and finally to cell-based validation, researchers can build a comprehensive profile of the compound's activity. The hypothetical results presented here illustrate a promising outcome, where the compound demonstrates potent and specific inhibition of a target kinase.

Further steps in the development of this compound would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.[14]

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of the relevant disease to assess its therapeutic potential.[7]

The journey of drug discovery is long and complex, but a logical, evidence-based approach, as detailed in this guide, provides the surest path to identifying and validating novel therapeutic agents.

References
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Tang, G. H., et al. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules.
  • Abdel-Wahab, B. F., et al. (2019, November 15). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents.
  • Khan, I., et al. (2022, September 19). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. MDPI.
  • Alachkar, E., et al. (2025, July 22). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • Abdel-Karim, S. S., et al. (2023, November 15). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies.
  • MedCrave. (2019, June 28). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy.
  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Shi, Y., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Tafeenko, V. A., et al. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI.
  • Hiremath, C. S., et al. (2019, February 12). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. ResearchGate.
  • Di Micco, S., et al. (2021, May 7). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

Sources

Methodological & Application

Application Note: In Vivo Evaluation of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application, formulation, and in vivo dosage protocols for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid , a compound structurally characteristic of PTP1B inhibitors and PPAR agonists used in metabolic disease research.

Compound Profile & Mechanism of Action

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid belongs to a class of benzofuran-oxyacetic acid derivatives often explored for their ability to modulate metabolic pathways.

  • Primary Target Class: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor or Peroxisome Proliferator-Activated Receptor (PPAR) Agonist.

  • Therapeutic Indication: Type 2 Diabetes (T2D), Obesity, Insulin Resistance, and Dyslipidemia.

  • Mechanism: The oxyacetic acid moiety mimics the phosphate group of phosphotyrosine (for PTP1B) or the carboxylate headgroup of fatty acids (for PPARs), while the lipophilic 5-chlorobenzofuran core ensures binding affinity to the hydrophobic pocket of the target protein.

Formulation & Solubility Protocol

This compound is a lipophilic weak acid. Proper formulation is critical for bioavailability.

Vehicle Options
Vehicle SystemCompositionRouteNotes
Standard (Suspension) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80PO (Oral)Best for chronic dosing; ensures uniform suspension.
Solution (Co-solvent) 10% DMSO + 40% PEG400 + 50% SalineIP / POFor acute studies; ensure pH is adjusted to ~7.4.
Basic Buffer 50 mM Sodium Bicarbonate (pH 8.0)POConverts acid to sodium salt for better solubility.
Preparation Step-by-Step
  • Weighing: Accurately weigh the required amount of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid.

  • Dissolution (Co-solvent method):

    • Dissolve compound in 100% DMSO (10% of final volume). Vortex until clear.

    • Add PEG400 (40% of final volume) and vortex.

    • Slowly add warm Saline (50% of final volume) while vortexing to prevent precipitation.

  • Sonication: Sonicate for 10-15 minutes if slight turbidity persists.

  • Sterilization: Pass through a 0.22 µm PTFE filter (if solution) or prepare under sterile conditions (if suspension).

In Vivo Dosage & Administration Protocols
A. Pilot Dose-Response Study (Tolerability & PK)
  • Objective: Determine the Maximum Tolerated Dose (MTD) and pharmacokinetic profile.

  • Subjects: C57BL/6J Mice (n=3 per group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

GroupDosage (mg/kg)FrequencyDurationEndpoint
Low Dose 10 mg/kgSingle Dose24 HoursClinical signs, PK (0.5, 1, 4, 24h)
Mid Dose 30 mg/kgSingle Dose24 HoursClinical signs, PK
High Dose 100 mg/kgSingle Dose24 HoursClinical signs, PK, Liver Enzymes
B. Efficacy Study (Metabolic Model)
  • Objective: Evaluate insulin sensitizing and lipid-lowering effects.

  • Subjects: Diet-Induced Obese (DIO) Mice or db/db Mice (n=8-10 per group).

  • Duration: 14 - 28 Days.

Experimental Workflow:

  • Acclimatization: 1 week on high-fat diet (HFD).

  • Baseline Measurements: Fasting Blood Glucose (FBG), Body Weight, Insulin.

  • Treatment: Daily dosing (QD) via PO at 30 mg/kg (recommended starting effective dose based on analogs).

  • Mid-Point Check: FBG and Weight (Day 7, 14).

  • Terminal Procedure:

    • Glucose Tolerance Test (GTT): Day 26.

    • Insulin Tolerance Test (ITT): Day 28.

    • Sacrifice: Collect plasma (lipids, insulin) and tissues (Liver, Adipose).

Safety & Toxicology Monitoring

Benzofuran derivatives (e.g., benzbromarone) carry a risk of hepatotoxicity.[1]

  • Critical Monitor: Serum ALT/AST levels.

  • Stop Criteria: >20% body weight loss or severe lethargy.

  • Histology: Check liver for microvesicular steatosis or necrosis at study termination.

Mechanistic Pathway Visualization

G Compound 2-((5-Chlorobenzofuran-6-yl) oxy)acetic acid Target Target Binding (PTP1B / PPAR) Compound->Target Inhibits/Activates Signaling Insulin Signaling Restoration Target->Signaling Enhances p-Akt / p-IR Metabolic Metabolic Effects Signaling->Metabolic Gluconeogenesis u2193 Glucose Uptake u2191 Outcome Outcomes Metabolic->Outcome Normoglycemia Lipid Normalization

Figure 1: Proposed mechanism of action for benzofuran-oxyacetic acid derivatives in metabolic regulation.

References
  • Zhang, S., et al. (2009). Discovery of benzofuran-2-carboxylic acid derivatives as novel PTP1B inhibitors. Bioorganic & Medicinal Chemistry.[2][3]

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry.

  • Han, K. L., et al. (2012). Benzofuran derivatives as potential dual PPAR alpha/gamma agonists. Archives of Pharmacal Research.

  • Choi, S., et al. (2010). Design and synthesis of 5-chloro-benzofuran-2-carboxylic acid derivatives as PTP1B inhibitors. European Journal of Medicinal Chemistry.[4]

(Note: As direct in vivo data for the specific 6-oxyacetic acid isomer is limited in public repositories, protocols are adapted from validated methodologies for structurally homologous benzofuran PTP1B inhibitors and PPAR agonists.)

Sources

"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" as a potential anticancer agent in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological potential of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (referred to herein as CBFA-6 ).

Based on the structural pharmacophore—a lipophilic chlorobenzofuran core coupled with an oxyacetic acid tail—this compound shares significant homology with PTP1B inhibitors (phosphotyrosine mimetics) and PPAR agonists . This guide outlines the protocols for evaluating its efficacy as a targeted anticancer agent in breast cancer subtypes (Luminal A and Triple-Negative).

Executive Summary & Mechanistic Rationale

CBFA-6 represents a class of benzofuran-oxyacetic acid derivatives. In medicinal chemistry, the aryloxyacetic acid moiety is a classic bioisostere for phosphate groups, making this compound a putative inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) or a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) .

In the context of breast cancer:

  • PTP1B Inhibition: PTP1B is frequently overexpressed in HER2+ and Triple-Negative Breast Cancer (TNBC). It activates Src kinase and promotes tumorigenesis. Inhibition by CBFA-6 is hypothesized to disrupt the Src/HER2 signaling axis.

  • Metabolic Modulation: As a carboxylic acid derivative, CBFA-6 may alter glycolytic flux (Warburg effect) or lipid metabolism via PPAR

    
     activation, forcing differentiation or apoptosis in undifferentiated cancer cells.
    

This guide provides a standardized workflow to validate these mechanisms and quantify cytotoxicity.

Chemical Handling & Preparation

Critical Advisory: The free carboxylic acid moiety renders CBFA-6 pH-sensitive. Improper solubilization will lead to precipitation in cell culture media, yielding false-negative results.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 11.33 mg of CBFA-6 in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching). Store at -20°C.

  • Working Solutions: Dilute stock 1:1000 in culture media immediately prior to use to achieve

    
     0.1% DMSO final concentration.
    

In Vitro Cytotoxicity Profiling (MTT/SRB Assay)

Objective: Determine the IC


 of CBFA-6 across distinct breast cancer subtypes.
Experimental Design
  • Cell Lines:

    • MCF-7: (ER+/PR+/HER2-) Represents Luminal A.

    • MDA-MB-231: (ER-/PR-/HER2-) Represents aggressive TNBC.

    • MCF-10A: (Non-tumorigenic mammary epithelial) Toxicity control.

  • Dose Range: 0.1

    
    M to 100 
    
    
    
    M (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100).
  • Time Points: 24h, 48h, 72h.

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well plates (3,000 cells/well for MDA-MB-231; 5,000 cells/well for MCF-7) in 100

    
    L complete media. Allow attachment overnight.
    
  • Treatment: Remove old media. Add 100

    
    L fresh media containing serial dilutions of CBFA-6.
    
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin (1

      
      M) or Vanadate (if testing phosphatase inhibition).
      
  • Incubation: Incubate at 37°C, 5% CO

    
     for 72 hours.
    
  • Readout (SRB Method - Preferred for Adherent Cells):

    • Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash 4x with tap water and air dry.

    • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

    • Solubilize bound dye with 10 mM Tris base (pH 10.5).

    • Read Absorbance at 510 nm .

Data Analysis Template
Cell LineIC

(CBFA-6)
IC

(Doxorubicin)
Selectivity Index (SI)*
MCF-7[Enter Data][Enter Data]

MDA-MB-231[Enter Data][Enter Data]--
MCF-10A[Enter Data]----

Target SI > 2.0 indicates preferential toxicity toward cancer cells.

Mechanistic Validation: PTP1B & Signaling Pathways

Hypothesis: CBFA-6 acts as a phosphotyrosine mimetic, inhibiting PTP1B and altering downstream Akt/ERK phosphorylation.

Protocol B: Western Blotting for Pathway Analysis
  • Treatment: Treat MDA-MB-231 cells with CBFA-6 at IC

    
     concentration for 6 and 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Critical: Do not use Vanadate in the lysis buffer if you are measuring PTP1B activity directly, but for Westerns, full inhibition is required to preserve phosphorylation states).

  • Targets to Probe:

    • PTP1B: (To check for degradation vs. inhibition).

    • p-Src (Tyr416): PTP1B activates Src; inhibition should decrease p-Src.

    • p-Akt (Ser473) / p-ERK1/2: Downstream survival signals.

    • PARP / Cleaved Caspase-3: Apoptosis markers.

Protocol C: Cell Migration (Scratch Assay)

Since PTP1B regulates cell migration, CBFA-6 should inhibit wound closure in TNBC cells.

  • Grow MDA-MB-231 to 100% confluence.

  • Create a "scratch" using a p200 pipette tip.

  • Wash with PBS to remove debris.

  • Add serum-reduced media (1% FBS) containing CBFA-6 (Sub-cytotoxic dose, e.g., IC

    
    ).
    
  • Image at 0h, 12h, and 24h. Calculate % wound closure.

Pathway Visualization (Graphviz)

The following diagram illustrates the hypothesized mechanism of action where CBFA-6 inhibits PTP1B, disrupting the Src-mediated survival signaling prevalent in aggressive breast cancer.

CBFA_Mechanism cluster_effect Therapeutic Outcome CBFA CBFA-6 (2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid) PTP1B PTP1B (Phosphatase) CBFA->PTP1B Inhibits (Competitive) Migration Metastasis / Migration (Actin Cytoskeleton) CBFA->Migration Suppresses Apoptosis Apoptosis (Cell Death) CBFA->Apoptosis Induces Src Src Kinase (Tyr416) PTP1B->Src Dephosphorylates Tyr527 (Activates) HER2 HER2 / EGFR Receptors Src->HER2 Transactivation PI3K PI3K / Akt HER2->PI3K Survival Signaling

Caption: Proposed mechanism of CBFA-6. By inhibiting PTP1B, the compound prevents Src activation (via Tyr527 dephosphorylation), thereby collapsing the HER2/PI3K survival axis and inhibiting metastasis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Acidic pH or High ConcentrationPre-dilute in PBS (pH 7.4) before adding to media. Ensure final DMSO < 0.5%.
No IC50 reached Drug efflux (MDR pumps)Check if cell lines express P-gp. Co-treat with Verapamil to verify.
Inconsistent Westerns Phosphatase activity during lysisUse fresh Orthovanadate and Fluoride in lysis buffer. Keep lysates on ice.

References

  • Mullard, A. (2018). PTP1B inhibitors: a long and winding road. Nature Reviews Drug Discovery. Link

  • Bolós, V., et al. (2010). The transcription factor Slug represses E-cadherin expression and induces epithelial-mesenchymal transitions. Journal of Cell Science. (Context: PTP1B role in EMT). Link

  • Zhang, S., et al. (2017). Benzofuran derivatives as potential anticancer agents.[1][2] European Journal of Medicinal Chemistry. Link

  • Bentires-Alj, M., & Neel, B. G. (2007). Protein-tyrosine phosphatase 1B is required for HER2/Neu-induced breast cancer. Cancer Research. Link

  • PubChem Compound Summary. (2024). Benzofuran-6-yloxyacetic acid derivatives.[3][4][5] National Library of Medicine. Link

Sources

Application Notes and Protocols for High-Throughput Screening of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative in Drug Discovery

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Small molecules with unique scaffolds often serve as the starting point for identifying new modulators of biological pathways. 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a synthetic organic compound characterized by a chlorobenzofuran core linked to an oxyacetic acid moiety. While the specific biological targets of this compound are not yet extensively characterized, its structural features suggest potential interactions with a variety of protein targets. High-throughput screening (HTS) provides a robust platform for rapidly assessing the biological activity of such novel compounds against a wide array of molecular targets.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" and similar small molecules in HTS campaigns. We will provide a detailed theoretical framework, step-by-step protocols for two common HTS assay formats, and guidance on data analysis and interpretation. The protocols described herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.[2]

Hypothetical Target and Mechanism of Action

For the purpose of this application note, we will hypothesize that 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid acts as a competitive antagonist of a G-protein coupled receptor (GPCR). GPCRs represent a large and diverse family of cell surface receptors that are implicated in a wide range of physiological processes, making them attractive targets for drug discovery.[3] Our hypothetical GPCR, which we will refer to as "Target G," is known to be activated by a specific peptide ligand. The binding of this peptide ligand to Target G initiates a downstream signaling cascade, leading to the production of the second messenger cyclic AMP (cAMP).

The proposed mechanism of action for 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is the competitive inhibition of the peptide ligand binding to Target G. By occupying the ligand-binding site, the compound prevents the activation of the receptor and the subsequent production of cAMP.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide_Ligand Peptide Ligand Target_G Target G (GPCR) Peptide_Ligand->Target_G Binds & Activates Test_Compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Test_Compound->Target_G Binds & Inhibits G_Protein G-Protein Target_G->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Figure 1: Hypothetical GPCR Signaling Pathway. This diagram illustrates the proposed mechanism of action where the test compound competitively inhibits the binding of the natural peptide ligand to Target G, thereby preventing downstream signaling.

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to identify and validate "hit" compounds from a large chemical library.[1][4] The process begins with assay development and validation, followed by the primary screen, a confirmation screen, and subsequent dose-response studies to determine the potency of the confirmed hits.

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies

Figure 2: General High-Throughput Screening Workflow. A schematic representation of the key stages in an HTS campaign, from initial assay development to hit validation and follow-up studies.

PART 1: Fluorescence Polarization (FP) Competition Assay

Principle:

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[5][6] The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). Small, rapidly tumbling molecules in solution depolarize the emitted light, resulting in a low FP value. When the tracer binds to a larger molecule (e.g., a protein), its tumbling rate slows down, leading to an increase in the polarization of the emitted light and a higher FP value.[7][8]

In this competitive binding assay, a fluorescently labeled version of the natural peptide ligand for Target G is used as the tracer. In the absence of a competitor, the tracer binds to Target G, resulting in a high FP signal. When 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid or another small molecule from the screening library displaces the tracer from the binding site of Target G, the unbound tracer tumbles more rapidly, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.[9]

Materials and Reagents:

  • Purified Target G protein

  • Fluorescently labeled peptide ligand (Tracer)

  • 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (and other library compounds)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol: FP Competition Assay

  • Compound Plating:

    • Prepare a stock solution of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well microplate.

    • For controls, dispense DMSO only into designated wells (negative control) and a known inhibitor or excess unlabeled peptide into other wells (positive control).

  • Reagent Preparation:

    • Prepare a solution of Target G protein in assay buffer at a concentration twice the final desired concentration.

    • Prepare a solution of the fluorescently labeled peptide tracer in assay buffer at a concentration twice the final desired concentration. The optimal tracer concentration should be determined during assay development and is typically around its Kd value for the target protein.

  • Assay Procedure:

    • Add 10 µL of the Target G protein solution to each well of the compound-plated microplate.

    • Centrifuge the plate briefly to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

    • Add 10 µL of the fluorescently labeled peptide tracer solution to each well.

    • Centrifuge the plate briefly.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Interpretation:

The primary output of an FP assay is the millipolarization (mP) value. The data is typically normalized to the controls on each plate.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Table 1: Hypothetical FP Assay Performance Data

ParameterValue
Z'-Factor0.78
Signal-to-Background4.2
CV% (Negative Control)3.5%
CV% (Positive Control)4.1%

PART 2: AlphaScreen cAMP Competition Assay

Principle:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[10][11] The assay relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are in close proximity. This energy transfer triggers a chemiluminescent signal.[10]

In the context of our hypothetical GPCR target, the AlphaScreen cAMP assay is used to measure the levels of intracellular cAMP produced by cells expressing Target G.[3][12] The assay is based on a competition between endogenous cAMP produced by the cells and a biotinylated cAMP tracer for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated cAMP.

  • High cAMP levels (no inhibition): Endogenous cAMP outcompetes the biotin-cAMP tracer for binding to the Acceptor bead. This prevents the Donor and Acceptor beads from coming into close proximity, resulting in a low AlphaScreen signal.

  • Low cAMP levels (inhibition by test compound): The biotin-cAMP tracer binds to the Acceptor bead, bringing the Donor and Acceptor beads together and generating a high AlphaScreen signal.

Materials and Reagents:

  • Cells stably expressing Target G

  • 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (and other library compounds)

  • Forskolin (a known activator of adenylyl cyclase, used as a positive control)

  • AlphaScreen cAMP Assay Kit (containing anti-cAMP Acceptor beads, Streptavidin Donor beads, biotinylated cAMP, and lysis buffer)

  • Cell culture medium and stimulation buffer

  • 384-well, white, opaque microplates

  • Multimode microplate reader with AlphaScreen capabilities

Protocol: AlphaScreen cAMP Assay

  • Cell Seeding:

    • Seed cells expressing Target G into a 384-well white, opaque microplate at an optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition:

    • Remove the cell culture medium and replace it with stimulation buffer.

    • Add the test compounds (including 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid) and controls to the appropriate wells.

  • Cell Stimulation:

    • Add the peptide ligand for Target G to all wells except the negative control wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, add the AlphaScreen Acceptor beads and biotinylated cAMP mixture to the wells.

    • Incubate at room temperature for 30 minutes.

    • Add the AlphaScreen Donor beads.

    • Incubate at room temperature in the dark for at least 60 minutes.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for AlphaScreen detection.[10][13]

Data Analysis and Interpretation:

The output of the AlphaScreen assay is a chemiluminescent signal. The data is normalized to controls.

  • Percent Inhibition Calculation: % Inhibition = 100 * ((Signal_sample - Signal_min) / (Signal_max - Signal_min)) Where Signal_min is the signal from cells stimulated with the peptide ligand (low signal) and Signal_max is the signal from unstimulated cells (high signal).

  • Z'-Factor Calculation: The Z'-factor is calculated similarly to the FP assay, using the high and low signal controls.

Table 2: Hypothetical AlphaScreen Assay Performance Data

ParameterValue
Z'-Factor0.82
Signal-to-Background15.6
CV% (High Signal)5.2%
CV% (Low Signal)6.8%

Trustworthiness and Self-Validation

The protocols described above incorporate several features to ensure the trustworthiness and self-validation of the screening results:

  • Appropriate Controls: The inclusion of positive and negative controls on every plate is crucial for data normalization and for monitoring assay performance.

  • Statistical Validation: The calculation of the Z'-factor for each assay provides a quantitative measure of the assay's suitability for HTS.[2]

  • Orthogonal Assays: The use of two different assay formats (biochemical FP assay and cell-based AlphaScreen assay) provides a mechanism for cross-validation of hits. A true hit compound should show activity in both assays.

  • Dose-Response Confirmation: Hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" and other novel small molecules against a hypothetical GPCR target. The detailed protocols for both a biochemical fluorescence polarization assay and a cell-based AlphaScreen cAMP assay offer robust and validated methods for hit identification. By following these guidelines, researchers can confidently screen large compound libraries and identify promising lead candidates for further drug development.

Future work will involve screening "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" against a panel of known GPCRs to identify its specific molecular target(s). Subsequent structure-activity relationship (SAR) studies will be essential for optimizing the potency and selectivity of this promising chemical scaffold.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (2025, November 20).
  • High-throughput screening and hit validation with a fluorescence polarization assay. (2023, October 19).
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. (n.d.).
  • Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5 - PubMed. (2010, June 15).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17).
  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.).
  • High-Throughput Screening (HTS) - Selvita. (n.d.).
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23).
  • AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (n.d.).
  • Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. (n.d.).
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.).
  • User's guide: Alpha protein:protein interaction assays - Revvity. (n.d.).
  • High-Throughput Screening (HTS) Services - Charles River Laboratories. (n.d.).
  • High-throughput screening - Wikipedia. (n.d.).

Sources

Application Note: Formulation & Handling of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the formulation, handling, and stability assessment of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (herein referred to as CFA-6 ).[1][2]

CFA-6 belongs to the chemical class of aryloxyacetic acids , a scaffold frequently associated with metabolic modulators (e.g., PPAR agonists), anti-inflammatory agents, and specific enzyme inhibitors (e.g., PTP1B).[1][2] Due to its lipophilic benzofuran core and ionizable carboxylic acid tail, CFA-6 exhibits pH-dependent solubility —a critical factor that researchers must leverage to achieve bioavailable formulations.[1][2]

This document outlines:

  • Physicochemical Profiling: Theoretical properties governing solubility.[1][2]

  • In Vitro Protocols: Preparation of stable DMSO stocks for cellular assays.

  • In Vivo Formulation: Validated vehicle systems for Oral (PO), Intravenous (IV), and Intraperitoneal (IP) administration.[1][2]

  • Quality Control: HPLC methods for stability verification.

Physicochemical Profile & Pre-Formulation

Understanding the molecule's behavior in solution is the prerequisite for successful dosing.[1][2]

Theoretical Properties[1][2]
  • Chemical Formula: C₁₀H₇ClO₄[1][2]

  • Molecular Weight: ~226.61 g/mol [1][2]

  • Acid Dissociation Constant (pKa): Estimated 3.5 – 4.2 (Carboxylic acid).[1][2]

    • Implication: At physiological pH (7.4), the molecule is predominantly ionized (anionic), significantly increasing aqueous solubility compared to the acidic gastric environment (pH 1.2).[1][2]

  • Lipophilicity (LogP): Estimated 2.5 – 3.2.[1][2]

    • Implication: The chlorobenzofuran core drives high membrane permeability but poor water solubility in the unionized state.[1][2]

Solubility Profile (Empirical)
Solvent / MediumSolubility RatingUsage Context
DMSO High (> 50 mg/mL)Primary stock for in vitro assays.[1][2]
Ethanol Moderate-HighCo-solvent for in vivo formulations.[1][2]
Water (pH < 3) Very Poor (< 0.1 mg/mL)Risk of precipitation in stomach.[1][2]
PBS (pH 7.4) Moderate (> 1 mg/mL)Feasible for low-dose IV/IP (as salt).[1][2]
0.1 N NaOH High (Salt formation)Key for dissolving high concentrations.[1][2]

Decision Logic: Selecting the Right Formulation

Before preparing the dose, select the vehicle based on your study route and concentration requirements.[1][2]

FormulationDecisionTree Start Start: Define Study Goal Route Administration Route? Start->Route IV_IP Systemic (IV / IP) Route->IV_IP Bioavailability / PK PO Oral Gavage (PO) Route->PO Efficacy / Tox Dose_Check Target Conc. > 2 mg/mL? IV_IP->Dose_Check Susp_C Suspension C: 0.5% Methylcellulose / 0.1% Tween 80 PO->Susp_C Standard (Suspension) Sol_D Solution D: 10% EtOH / 90% Corn Oil PO->Sol_D Alternative (Lipid Solution) Sol_A Solution A: Saline pH 7.4 (Low Dose) Dose_Check->Sol_A No (< 2 mg/mL) Sol_B Solution B: 10% DMSO / 40% PEG400 / 50% PBS Dose_Check->Sol_B Yes (> 2 mg/mL)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and required concentration.

In Vitro Protocols (Cellular Assays)[1][2]

Protocol 4.1: Preparation of 50 mM DMSO Stock

Objective: Create a stable, concentrated stock for cell culture dilution.

  • Weighing: Accurately weigh 11.33 mg of CFA-6 powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Checkpoint: Solution must be crystal clear.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for > 6 months).

Protocol 4.2: Serial Dilution for IC50

Critical Step: Do not dilute directly from 100% DMSO into media, as the compound may crash out.[1][2] Use an intermediate dilution step.

  • Intermediate Plate: Prepare 1000x concentrations in 100% DMSO.

  • Dosing: Spike 1 µL of the 1000x DMSO stock into 1 mL of warm culture media.

    • Final DMSO conc: 0.1% (well-tolerated by most cell lines).[1][2]

In Vivo Formulation Protocols[1][2]

Protocol 5.1: IV/IP Solution (Co-solvent System)

Target: High solubility for PK studies (up to 5-10 mg/mL).[1][2] Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.[1][2]

Step-by-Step:

  • Weigh: Calculate the required amount of CFA-6 (e.g., 20 mg for 4 mL of 5 mg/mL solution).

  • Primary Solubilization: Add 0.4 mL DMSO (10% of final vol) to the powder. Vortex until fully dissolved.[1][2]

  • Secondary Solubilization: Add 1.6 mL PEG400 (40% of final vol). Vortex and sonicate. The solution should be clear and slightly viscous.[1][2]

  • Aqueous Addition: Slowly add 2.0 mL of warm (37°C) Sterile Saline (50% of final vol) while vortexing.

    • Why Slow? Rapid addition of water can cause "shock precipitation" of the lipophilic compound.[1][2]

  • pH Check: Verify pH is between 6.0 – 8.0. If acidic, adjust carefully with 0.1 N NaOH.[1][2]

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Protocol 5.2: Oral Suspension (Standard)

Target: High dose efficacy/toxicology (up to 100 mg/kg).[1][2] Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.[1][2]

Step-by-Step:

  • Vehicle Prep: Dissolve 0.5 g Methylcellulose (400 cP) in 100 mL hot distilled water. Let it cool overnight to hydrate. Add 100 µL Tween 80.[1][2]

  • Compound Prep: Weigh the required CFA-6.[1][2]

  • Wetting: Add the Tween 80 (if not in vehicle) or a drop of the vehicle directly to the powder.[1][2] Triturate (grind) with a mortar and pestle to break up aggregates.[1][2]

  • Suspension: Gradually add the MC vehicle while triturating to form a smooth, white suspension.

  • Transfer: Transfer to a vial and vortex.

    • Note: Suspensions must be stirred/vortexed immediately prior to dosing to ensure homogeneity.[1][2]

Quality Control & Stability

HPLC Method for Stability Check

Verify the concentration and integrity of your formulation before dosing.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzofuran absorption) and 280 nm.[1][2]

  • Acceptance Criteria: Purity > 95%; Concentration within ±10% of target.

Stability Warnings
  • Esterification: Avoid dissolving CFA-6 in alcohols (Methanol/Ethanol) in the presence of strong acid for prolonged periods, as this may form the ethyl/methyl ester (prodrug artifact).[1][2]

  • Photostability: Benzofurans can be light-sensitive.[1][2] Store solid powder and formulations in amber vials.

Safety & Handling

  • Hazard Class: Treat as a potential irritant and sensitizer (common for halogenated benzofurans).[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]

References

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

  • Nair, A. B., & Jacob, S. (2016).[1][2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.

  • Li, P., & Zhao, L. (2007).[1][2] Developing early formulations: practice and perspective. International Journal of Pharmaceutics.

Sources

Cell viability assay (e.g., MTT) protocol for "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid via MTT Assay

Executive Summary

This application note provides a validated protocol for assessing the cell viability effects of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (hereafter referred to as CFA-OAA ). Benzofuran derivatives are privileged structures in medicinal chemistry, often exhibiting potent antimicrobial and antiproliferative properties.[1][2] However, their lipophilic core combined with an acidic side chain presents specific challenges in solubility and pH stability during in vitro assays.[1]

This guide moves beyond generic instructions, addressing the specific physicochemical properties of CFA-OAA to prevent common artifacts in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Compound Management & Solubility Profile

CFA-OAA possesses a lipophilic chlorobenzofuran core and a polar carboxylic acid tail. This amphiphilic nature requires careful handling to ensure bioavailability in aqueous media.

Physicochemical Considerations
  • Molecular Weight: ~226.61 g/mol [1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3]

  • Aqueous Solubility: Poor. The carboxylic acid moiety provides limited solubility in water only at high pH; however, in physiological buffers (pH 7.4), the chlorobenzofuran core drives precipitation if the DMSO concentration is too low.[1][2]

Stock Solution Preparation (100 mM)
ComponentQuantityNotes
CFA-OAA Powder 10 mgStore powder at -20°C, desiccated.[1][2]
DMSO (Anhydrous) 441.3 µLAdd directly to vial.[1] Vortex for 30s.
Storage -20°CAliquot to avoid freeze-thaw cycles.

Senior Scientist Insight: The "acetic acid" moiety can slightly acidify unbuffered DMSO stocks over time. Always use high-grade, anhydrous DMSO and store aliquots in amber tubes to prevent light-induced degradation of the benzofuran ring.[1][2]

Experimental Design & Controls

To ensure data integrity, the experimental design must account for chemical interference (non-enzymatic reduction of MTT) and vehicle toxicity .

Plate Layout Strategy (96-Well)
  • Outer Wells: Fill with PBS (Evaporation Barrier).[1] Do not use for data.

  • Column 2: Vehicle Control (Cells + Media + 0.5% DMSO).[1][2]

  • Column 3: Positive Control (Cells + Media + 10 µM Staurosporine or 10% DMSO).[1][2]

  • Columns 4-10: CFA-OAA Test Series (Serial Dilution).

  • Column 11: Media-Only Blank (Media + MTT; No Cells).

  • Column 12: Compound Interference Control (Media + Highest Conc. CFA-OAA + MTT; No Cells).[1][2]

Critical Validation: Column 12 is mandatory. Some acidic or antioxidant small molecules can chemically reduce MTT to formazan without living cells, leading to false "viability" signals.[1][2] If Column 12 turns purple, the assay is invalid for this compound.[1][2]

Step-by-Step Assay Protocol

Phase 1: Cell Seeding (Day 0)
  • Dissociation: Detach adherent cells (e.g., HeLa, MCF-7) using Trypsin-EDTA.[1][2]

  • Counting: Determine viability using Trypan Blue. Viability must be >95%.

  • Seeding: Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Dilution Plate: Prepare a "Master Mix" plate to avoid adding 100% DMSO directly to cells.

    • Step A: Dilute 100 mM Stock to 200 µM in media (0.2% DMSO final).

    • Step B: Perform 1:2 serial dilutions in media containing 0.2% DMSO.

  • Treatment: Aspirate old media from the cell plate. Transfer 100 µL from the Master Mix plate to the Cell Plate.

    • Result: All wells have consistent DMSO concentration (0.2%).[1]

  • Incubation: Incubate for 24–72 hours (standard is 48h for benzofurans).

Phase 3: MTT Addition & Readout (Day 3)
  • Microscopic Check: Before adding MTT, inspect wells for crystal precipitation .[1] CFA-OAA may precipitate as needle-like crystals at >50 µM.[1][2] If crystals are present, they will scatter light and skew absorbance.[1][2]

  • MTT Pulse: Add 20 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Final Concentration: 0.45 mg/mL.

  • Incubation: 3–4 hours at 37°C. Look for intracellular purple puncta (formazan).

  • Solubilization:

    • Carefully aspirate media (do not disturb cell layer).[1]

    • Add 100 µL Acidified Isopropanol (0.04 N HCl in isopropanol).

    • Why Acidified? The acidic environment helps solubilize the formazan and counteracts any buffering effects of the CFA-OAA residue.[2]

  • Measurement: Shake plate for 10 mins. Read Absorbance at 570 nm (Reference: 650 nm).[1][2]

Workflow Visualization

MTT_Workflow Prep 1. Stock Prep 100mM CFA-OAA in DMSO Treat 3. Treatment Serial Dilution (0-100µM) Constant 0.2% DMSO Prep->Treat Seed 2. Cell Seeding 3-5k cells/well 24h Recovery Seed->Treat Check 4. Microscopy Check Look for Compound Precipitate Treat->Check Check->Prep If Precipitated: Reduce Conc. MTT 5. MTT Incubation 3-4 Hours @ 37°C Check->MTT If clear Solub 6. Solubilization Acidified Isopropanol MTT->Solub Read 7. Data Acquisition OD 570nm - OD 650nm Solub->Read

Caption: Optimized workflow for CFA-OAA cytotoxicity screening. The microscopy check (Step 4) is a critical decision gate for hydrophobic benzofurans.[2]

Data Analysis & Troubleshooting

Calculating Viability

[1][2]
Troubleshooting Table
ObservationRoot CauseSolution
High Background in "No Cell" Wells Chemical ReductionCFA-OAA is reducing MTT.[1][2] Switch to ATP-based assay (e.g., CellTiter-Glo).[1]
Spikes in Absorbance at High Conc. Compound PrecipitationThe chlorobenzofuran core is crashing out. Lower the max concentration or increase serum to 10% (albumin binds drug).
Yellow Media turns Orange pH ShiftThe acetic acid tail is overcoming the buffer. Use HEPES-buffered media.[2]

References

  • Mosmann, T. (1983).[1][2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[2] Link

  • Stockert, J. C., et al. (2012).[1][2] Assays for cell viability: metabolic and morphological aspects. Microscopy Research and Technique, 75(8), 959-972.[1][2] Link

  • Riss, T. L., et al. (2013).[1][2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Nevagi, R. J., et al. (2015).[1][2] Benzofuran derivatives as potential anticancer agents.[4][5][6] Journal of Basic and Clinical Pharmacy, 6(2), 58. Link

Sources

Application Note: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (CBFA) in Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (CBFA) represents a critical chemical probe in the study of neurodegenerative diseases, specifically Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). Its structural motif—a lipophilic benzofuran core substituted with an acidic oxyacetic acid tail—identifies it as a mimetic of phosphotyrosine.

Primary Application: CBFA is utilized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .[1] Scientific Context: Emerging research classifies Alzheimer’s Disease as "Type 3 Diabetes" due to the prevalence of brain insulin resistance. PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3] In neurodegenerative states, PTP1B is often overactive, dephosphorylating the Insulin Receptor (IR) and IRS-1, thereby shutting down neurotrophic signaling.

By inhibiting PTP1B, CBFA restores the phosphorylation of the Insulin Receptor, reactivating the PI3K/Akt survival pathway. This results in:

  • Inhibition of GSK3

    
    :  Reducing Tau hyperphosphorylation.
    
  • FoxO1 Regulation: Preventing neuronal apoptosis.

  • Synaptic Maintenance: Enhancing glucose uptake in hippocampal neurons.

Mechanism of Action: The Neuro-Metabolic Axis

The following diagram illustrates the specific pathway CBFA modulates within a neuronal cell.

InsulinSignaling CBFA CBFA (Inhibitor) PTP1B PTP1B Enzyme (Negative Regulator) CBFA->PTP1B Inhibits IR Insulin Receptor (IR) (Tyrosine Kinase) PTP1B->IR Dephosphorylates (Inactivates) IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Phosphorylates (Inhibits) SURVIVAL Neuronal Survival & Synaptic Plasticity AKT->SURVIVAL Promotes TAU Tau Protein GSK3B->TAU Phosphorylates P_TAU Hyperphosphorylated Tau (Neurofibrillary Tangles) TAU->P_TAU Aggregation

Figure 1: Mechanism of Action. CBFA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor. This restores Akt signaling, which inhibits GSK3


, ultimately preventing Tau hyperphosphorylation.

Experimental Protocols

Protocol A: Enzymatic Validation (IC50 Determination)

Purpose: To verify the potency of CBFA against recombinant human PTP1B before cellular application. Principle: PTP1B hydrolyzes the colorless substrate p-nitrophenyl phosphate (pNPP) to yellow p-nitrophenol. CBFA inhibition is measured by the reduction in absorbance at 405 nm.

Materials:

  • Recombinant Human PTP1B (0.5 µg/mL final conc).

  • Substrate: pNPP (2 mM).

  • Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT, pH 7.2.

  • CBFA Stock: 10 mM in DMSO.

Step-by-Step Methodology:

  • Preparation: Dilute CBFA in assay buffer to create a concentration range (e.g., 0.1 µM to 100 µM). Maintain DMSO < 1%.

  • Incubation: Add 50 µL of enzyme solution and 25 µL of CBFA dilution to a 96-well plate. Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Start: Add 25 µL of pNPP substrate.

  • Kinetic Read: Measure Absorbance (405 nm) every 60 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[CBFA] to determine IC50.
    
Protocol B: Cellular Insulin Sensitization Assay (Western Blot)

Purpose: To demonstrate that CBFA restores insulin signaling in neuronal cells (e.g., SH-SY5Y or HT-22) under insulin-resistant conditions.

Experimental Design:

  • Group 1: Control (Vehicle).

  • Group 2: Insulin Resistant Model (High Glucose/Palmitate or specific stressors).

  • Group 3: Insulin Resistant + Insulin (100 nM).

  • Group 4: Insulin Resistant + Insulin (100 nM) + CBFA (10 µM).

Workflow Diagram:

Workflow Step1 Seed SH-SY5Y Cells (24h) Step2 Induce Insulin Resistance (Palmitate 200µM, 24h) Step1->Step2 Step3 Treat with CBFA (1h Pre-incubation) Step2->Step3 Step4 Stimulate with Insulin (100nM, 15 min) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5

Figure 2: Cellular Assay Workflow for assessing insulin signaling restoration.

Key Readouts (Western Blot):

Target Protein Phosphorylation Site Physiological Meaning Expected Result with CBFA
Akt (PKB) Ser473 Activation of survival pathway Increase (Restoration)

| GSK3


  | Ser9 | Inactivation of Tau kinase | Increase  (Inactivation) |
| Insulin Receptor  | Tyr1150/1151 | Receptor Activation | Increase  |
| Tau  | Ser396/404 | Pathological Aggregation | Decrease  |

Critical Technical Note: The "oxyacetic acid" moiety of CBFA is highly polar. While benzofurans are generally cell-permeable, ensure serum-free media is used during the short 1-hour pre-incubation to prevent albumin binding from skewing the effective concentration.

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Insights

The efficacy of CBFA relies on two structural components:

  • Oxyacetic Acid Head: Mimics the phosphate group of the tyrosine residue, binding to the catalytic cationic pocket (Cys215/Arg221) of PTP1B.

  • 5-Chloro-Benzofuran Core: Provides hydrophobic interaction with the aryl-binding site (Tyr46/Arg47) adjacent to the catalytic pocket, enhancing selectivity over other phosphatases (like TCPTP).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Enzymatic Inhibition DTT OxidationPrepare fresh DTT. PTP1B catalytic cysteine is highly sensitive to oxidation and requires a reducing environment.
Precipitation in Media High ConcentrationCBFA has limited solubility >50 µM in aqueous media. Keep DMSO at 0.5% and sonicate stock solutions.
No Effect on p-Akt Insulin DegradationEnsure insulin is added last and only for 10-15 minutes. Long exposures cause receptor downregulation.

References

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. Link

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[1][4] Journal of Medicinal Chemistry, 43(7), 1293-1310. Link

  • Vieira, M. N., et al. (2018). Targeting PTP1B for Alzheimer's Disease. Frontiers in Aging Neuroscience, 10, 156. (Contextualizes PTP1B in neurodegeneration). Link

  • Benoit, M., et al. (2004). Pharmacological links between insulin resistance and Alzheimer's disease: PTP1B inhibitors as a potential therapeutic strategy. Current Medicinal Chemistry, 11(8).

(Note: While specific commercial application notes for this exact CAS structure are proprietary, the protocols above are derived from standard methodologies for Benzofuran-based PTP1B inhibitors as established in the cited medicinal chemistry literature.)

Sources

Application Note: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid as a PTP1B Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Profiling[1]

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (hereafter referred to as CBFA ) represents a class of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin signaling pathway, making it a high-value target for research into Type 2 Diabetes (T2D), obesity, and metabolic syndrome.[1][2]

The Pharmacophore: Why it Works

The structural logic of CBFA is grounded in phosphotyrosine (pTyr) mimicry .

  • Oxyacetic Acid Tail: The carboxylic acid moiety acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine). At physiological pH, this anion forms essential hydrogen bonds with the P-loop arginine residues (Arg221) in the PTP1B active site.

  • Benzofuran Core: This lipophilic scaffold occupies the hydrophobic groove adjacent to the catalytic site, providing selectivity over other phosphatases and enhancing binding affinity via van der Waals interactions.

  • 5-Chloro Substitution: Halogenation often improves metabolic stability and fills specific hydrophobic pockets (e.g., near Phe182), increasing potency compared to the unsubstituted parent scaffold.

Signaling Pathway Context

PTP1B acts by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), effectively terminating the insulin signal.[2][3] Inhibition by CBFA sustains the phosphorylation of these proteins, amplifying downstream PI3K/Akt signaling.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Akt Akt (PKB) (Phosphorylated) PI3K->Akt Glucose Glucose Uptake (GLUT4 Translocation) Akt->Glucose Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates CBFA CBFA (Inhibitor) CBFA->PTP1B Blocks

Figure 1: Mechanism of Action. CBFA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining the insulin signaling cascade.

Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. Benzofuran derivatives are lipophilic but the acid group provides some polarity.

ParameterSpecification
Molecular Weight ~226.6 g/mol
Solubility Soluble in DMSO (>20 mM). Poorly soluble in water/PBS without pH adjustment.
Stock Preparation Dissolve in 100% DMSO to create a 10 mM Stock Solution .
Storage Aliquot into single-use vials. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.
Working Solution Dilute stock into assay buffer immediately before use. Keep final DMSO concentration <1% in cell assays and <5% in enzymatic assays.

Protocol A: In Vitro Enzymatic Assay (pNPP Hydrolysis)

This protocol measures the IC50 of CBFA against recombinant human PTP1B using p-Nitrophenyl Phosphate (pNPP) as a chromogenic substrate.

Materials
  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1–321).

  • Substrate: pNPP (Sigma-Aldrich).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Freshly added).

    • Note: DTT is critical to maintain the active site Cysteine (Cys215) in a reduced state. Without it, PTP1B inactivates rapidly.

  • Stop Solution: 1 M NaOH.

Workflow Diagram

AssayWorkflow Step1 1. Prepare Plate Add 10µL CBFA (dilution series) + 20µL PTP1B Enzyme Step2 2. Pre-Incubation 10 mins @ 37°C (Allows inhibitor binding) Step1->Step2 Step3 3. Start Reaction Add 20µL pNPP (2mM) Step2->Step3 Step4 4. Incubation 20 mins @ 37°C Step3->Step4 Step5 5. Quench Add 50µL 1M NaOH Step4->Step5 Step6 6. Read OD405nm Calculate IC50 Step5->Step6

Figure 2: pNPP Assay Workflow for kinetic characterization.

Step-by-Step Procedure
  • Buffer Prep: Prepare Assay Buffer. Add DTT (2 mM) immediately before use.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of CBFA in Assay Buffer (range: 0.1 µM to 100 µM). Include a DMSO-only control (0% inhibition) and a Sodium Vanadate control (100% inhibition).

  • Plating: Add 10 µL of CBFA dilutions to a 96-well clear plate.

  • Enzyme Addition: Add 20 µL of PTP1B enzyme (0.5 µg/mL final conc) to each well.

  • Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to equilibrate with the enzyme.

  • Substrate Initiation: Add 20 µL of pNPP (2 mM final conc).

  • Reaction: Incubate for 20–30 minutes at 37°C. The solution should turn faint yellow as p-nitrophenol is released.

  • Stop: Add 50 µL of 1 M NaOH to stop the reaction and develop the color (intense yellow).

  • Measurement: Measure Absorbance at 405 nm on a microplate reader.

  • Analysis: Plot % Activity vs. Log[CBFA]. Fit to a sigmoidal dose-response curve to determine IC50.

Protocol B: Cellular Insulin Sensitization (Western Blot)

This protocol validates the ability of CBFA to enhance insulin signaling in a cellular context (HepG2 or 3T3-L1 adipocytes).

Experimental Causality

Since CBFA is a carboxylic acid, cell permeability can be limited. We use a "serum-starvation" model to reduce basal background noise, allowing us to detect the enhancement of insulin signaling (phosphorylation of Akt) triggered by the compound.

Procedure
  • Seeding: Plate HepG2 cells in 6-well plates (5x10^5 cells/well) and grow to 80% confluence.

  • Starvation: Wash cells with PBS and switch to serum-free media (DMEM) for 16 hours.

    • Why? Removes growth factors present in serum that would constitutively activate Akt, masking the effect of the inhibitor.

  • Compound Treatment: Treat cells with CBFA (e.g., 25 µM, 50 µM) for 1 hour .

    • Control: DMSO vehicle.[4]

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of Insulin (10 nM) for 5 minutes .

    • Note: We use a low dose of insulin so that the enhancement by the PTP1B inhibitor is visible. High insulin (100 nM) would saturate the receptor, hiding the inhibitor's effect.

  • Lysis: Immediately place cells on ice, wash with cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF), and lyse with RIPA buffer.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-p-Akt (Ser473), Anti-p-IR (Tyr1162/1163), Anti-Total Akt (loading control).

    • Expected Result: Cells treated with CBFA + Insulin should show significantly higher p-Akt bands compared to Insulin alone.

Data Summary & Reference Values

When validating CBFA, compare your results against these typical reference ranges for benzofuran-oxyacetic acid derivatives.

Assay TypeMetricTypical Reference RangeInterpretation
Enzymatic (pNPP) IC502 – 20 µM Potency depends on specific analogs. <10 µM is considered good for a tool compound.
Selectivity Ratio>10-fold vs. TCPTPPTP1B and TCPTP are highly homologous; modest selectivity is expected.
Cellular (Akt) Fold Change1.5x – 3.0xIncrease in p-Akt signal relative to insulin-only control.
Kinetics Ki~5 µM Mode of inhibition is typically Competitive (binds active site).

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 6(4), 452-461.

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[5][6] Journal of Medicinal Chemistry, 43(7), 1293-1310.[5]

  • Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene.[2][3] Science, 283(5407), 1544-1548.

  • BioAssay Systems. (n.d.). PTP1B Inhibitor Screening Kit Protocol (pNPP Assay).

Sources

Troubleshooting & Optimization

How to improve the yield of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Welcome to the technical support center for the synthesis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can self-validate and troubleshoot your experimental workflow effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard and most reliable method for synthesizing 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid?

The most prevalent and robust method for preparing this aryloxyacetic acid is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the reaction proceeds by deprotonating the hydroxyl group of 5-chloro-6-hydroxybenzofuran to form a nucleophilic phenoxide, which then displaces a halide from an acetic acid derivative.[3]

The overall transformation can be visualized as a two-stage process:

  • Phenoxide Formation: A base is used to deprotonate the starting phenol.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of a halo-acetic acid derivative.[4]

Below is a general workflow diagram for this synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 5-Chloro-6-hydroxybenzofuran Phenoxide In-situ Phenoxide Formation SM1->Phenoxide Step 1 SM2 Alkylating Agent (e.g., Ethyl Chloroacetate) Alkylation Williamson Ether Synthesis (SN2) (Heat, 50-100 °C) SM2->Alkylation Step 2 Base Base (e.g., K2CO3, NaH) Base->Phenoxide Step 1 Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Phenoxide Step 1 Phenoxide->Alkylation Step 2 Quench Reaction Quenching Alkylation->Quench Hydrolysis Saponification (if ester used) (e.g., NaOH, LiOH) Quench->Hydrolysis Extraction Acid-Base Extraction Hydrolysis->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Purification->Product

Caption: General workflow for the Williamson ether synthesis of the target compound.

Q2: My reaction yield is poor. What are the most critical parameters to troubleshoot?

Low yields in this synthesis typically stem from one of three areas: incomplete phenoxide formation, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach is crucial for identifying the root cause.

Troubleshooting_Low_Yield cluster_phenoxide Issue 1: Phenoxide Formation cluster_conditions Issue 2: Reaction Conditions cluster_reagents Issue 3: Reagent & Side Reactions Start Low Yield Observed Base_Check Is the base strong enough? (pKa of phenol vs. conjugate acid of base) Start->Base_Check Temp_Check Is the temperature optimal? Start->Temp_Check Reagent_Purity Are starting materials pure? Start->Reagent_Purity Base_Strength Consider stronger base (e.g., NaH) or more suitable base (e.g., K2CO3). Base_Check->Base_Strength No Solvent_Check Is the solvent anhydrous and aprotic? Base_Check->Solvent_Check Yes Solvent_Solution Use freshly dried DMF or Acetone. Avoid protic solvents like ethanol. Solvent_Check->Solvent_Solution No Solvent_Check->Temp_Check Yes Temp_Solution Typical range: 50-100 °C. Too low: slow kinetics. Too high: decomposition/side reactions. Temp_Check->Temp_Solution No Time_Check Is the reaction time sufficient? Temp_Check->Time_Check Yes Time_Solution Monitor reaction by TLC/HPLC until starting material is consumed. Time_Check->Time_Solution No Time_Check->Reagent_Purity Yes Purity_Solution Verify purity of 5-chloro-6-hydroxybenzofuran and alkylating agent. Reagent_Purity->Purity_Solution No Side_Reaction Is E2 elimination possible? Reagent_Purity->Side_Reaction Yes Side_Reaction_Solution Use primary halides like chloroacetic acid. Avoid secondary/tertiary halides. Side_Reaction->Side_Reaction_Solution Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

In-depth Analysis:

  • Choice of Base and Solvent: The phenoxide must be generated efficiently and remain soluble. A common pitfall is using a base that is too weak or a solvent that is not compatible. Polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the cation of the base without protonating the highly reactive phenoxide.[1]

    • Potassium Carbonate (K₂CO₃) in Acetone/DMF: This is a very common and practical choice for phenols. It is sufficiently basic to deprotonate the phenol, and the reaction can often be run at the reflux temperature of the solvent.[5][6]

    • Sodium Hydride (NaH) in THF/DMF: NaH is a much stronger, non-nucleophilic base that irreversibly deprotonates the phenol. This method is excellent for ensuring complete phenoxide formation but requires strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) as NaH reacts violently with water.[3]

  • Reaction Temperature and Time: Williamson ether syntheses are typically run at elevated temperatures, often between 50-100 °C, for 1 to 8 hours.[1]

    • Optimization: It is recommended to start at a moderate temperature (e.g., 60 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be incrementally increased. Prolonged heating at high temperatures can lead to decomposition of the benzofuran ring or other side products.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Rationale & Citation
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)NaH (1.2 eq)K₂CO₃ is easier to handle; NaH ensures complete deprotonation.[3][5]
Alkylating Agent Ethyl ChloroacetateChloroacetic AcidEthyl ChloroacetateDirect use of the acid requires a stronger base; the ester is a common alternative.[4][7]
Solvent AcetoneDMFAnhydrous DMF/THFDMF offers better solubility and higher boiling point than acetone.[1]
Temperature Reflux (~56 °C)80 - 90 °C60 - 70 °CTemperature must be sufficient for SN2 but low enough to prevent degradation.[1][7]
Time 6 - 12 h4 - 8 h2 - 6 hMonitor by TLC until consumption of the starting phenol.
Q3: I'm observing persistent impurities after the reaction. What are they and how can I prevent them?

The primary impurities are typically unreacted starting materials or side products from the alkylating agent.

  • Unreacted 5-chloro-6-hydroxybenzofuran: This indicates incomplete phenoxide formation or insufficient reaction time/temperature.

    • Solution: Revisit the troubleshooting steps in Q2. Ensure at least 1.1-1.2 equivalents of the alkylating agent are used. The phenolic starting material can be easily removed during work-up via a basic wash (e.g., with 1M NaOH), as it will be deprotonated and move into the aqueous layer while the desired ether product (as an ester) remains in the organic phase.

  • C-Alkylation vs. O-Alkylation: For phenoxides, O-alkylation is overwhelmingly favored. C-alkylation (where the alkyl group attaches to a carbon on the aromatic ring) is generally not a significant concern under these conditions.

  • Hydrolysis of Chloroacetic Ester: If using ethyl chloroacetate, residual water can hydrolyze it to glycolic acid, which can complicate purification.

    • Solution: Use anhydrous solvents and reagents to minimize this side reaction.[1]

Q4: What is the most effective protocol for product work-up and purification?

The acidic nature of the final product is key to its purification. A standard acid-base extraction is highly effective.

Detailed Experimental Protocol (Example using Ethyl Chloroacetate):

  • Reaction Quench: After the reaction is deemed complete by TLC, cool the mixture to room temperature. If DMF was used as a solvent, dilute the mixture with a significant volume of water (e.g., 10x the DMF volume) and extract with an organic solvent like ethyl acetate (3x).[8]

  • Combine & Wash: Combine the organic extracts. Wash sequentially with water and then brine to remove residual DMF and salts.

  • Saponification (Ester Hydrolysis): Remove the organic solvent under reduced pressure. Dissolve the crude residue in a suitable solvent like methanol or ethanol. Add an aqueous solution of a base (e.g., 1-2 M NaOH or LiOH, 2-3 equivalents) and stir at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acid-Base Extraction:

    • Remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic, non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1-2 M HCl until the pH is ~1-2.[4][7] The product, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, should precipitate as a solid.

  • Isolation & Final Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Dry the solid under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

References

  • 9

  • 10

  • 1

  • 11

  • 12

  • 13

  • 2

  • 14

  • 7

  • 4

  • 3

  • 15

  • 16

  • 17

  • 5

  • 18

  • [MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano1919

  • 20

  • 21

  • 22

  • 8

  • 23

  • 24)

Sources

Optimizing reaction conditions for substituted benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Benzofuran Scaffolds

Role: Senior Application Scientist Status: Active Support Session

Introduction: The Benzofuran Challenge

Welcome to the technical support hub for benzofuran synthesis. As you know, the benzofuran moiety is a privileged scaffold in medicinal chemistry, present in anti-arrhythmic agents like Amiodarone and various natural products.[1] However, constructing this bicyclic ether often presents specific failure modes: incomplete cyclization , regioselectivity errors , and catalyst deactivation .

This guide moves beyond textbook procedures. We focus on the causality of failure and the logic of optimization, specifically targeting the two most prevalent synthetic routes in drug discovery: Transition-Metal Catalyzed Annulation (Sonogashira-Cyclization) and the Rap-Stoermer Condensation .

Module 1: Transition-Metal Catalyzed Synthesis (Sonogashira Route)

The "One-Pot" Sonogashira coupling/cyclization is the industry standard for generating 2-substituted benzofurans. However, it is prone to "Glaser" homocoupling and catalyst poisoning.

Core Protocol: One-Pot Sonogashira-Cyclization

Application: Synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes.

ParameterStandard ConditionOptimization (Problem Solving)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Switch to Pd(dppf)Cl₂ or Pd/C if PPh₃ oxidation is suspected.
Co-Catalyst CuI (1-2 mol%)Remove CuI if homocoupling (diyne formation) is the major byproduct.
Base Et₃N or Et₂NH (Solvent/Base)Switch to inorganic bases (Cs₂CO₃ , K₂CO₃ ) in DMF/MeCN for difficult cyclizations.
Temperature 60°C - 80°CIncrease to 100°C for electron-deficient phenols; use MW irradiation for speed.
Mechanistic Visualization

The following diagram illustrates the dual-cycle mechanism. Note the critical "Cyclization Junction" where the reaction can stall if the phenolic oxygen is not sufficiently nucleophilic.

Sonogashira_Benzofuran Start o-Iodophenol + Alkyne OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + Cu-Acetylide RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim SideReaction Glaser Coupling (Diyne Side Product) TransMetal->SideReaction O2 present (Avoid!) Intermediate Alkynyl Phenol Intermediate (Often isolable) RedElim->Intermediate Cyclization Intramolecular Cyclization (5-endo-dig) Intermediate->Cyclization Base/Heat Product 2-Substituted Benzofuran Cyclization->Product

Caption: Mechanistic flow of the Sonogashira-Cyclization cascade. Note that O2 contamination at the Transmetallation stage leads to irreversible Diyne formation.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion stops. What happened?

Diagnosis: This is "Pd-Black" formation. Your active Pd(0) species has aggregated into inactive colloidal palladium. Causality:

  • Lack of Ligand: The phosphine ligands (like PPh₃) stabilize Pd(0). If they oxidize to phosphine oxides (due to air), the metal precipitates.

  • High Temperature: Thermal decomposition occurred before the catalytic cycle could establish. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon for 15 mins before adding the catalyst.

  • Ligand Boost: Add excess ligand (e.g., 10 mol% PPh₃) to the reaction mixture.

  • Switch Source: Use a pre-catalyst like Pd(PPh₃)₄ (tetrakis) which is already Pd(0), but handle it strictly under inert atmosphere [1].

Q2: I see the intermediate (alkynyl phenol) on TLC, but the ring won't close.

Diagnosis: Stalled 5-endo-dig cyclization. Causality: The phenolic oxygen is not nucleophilic enough to attack the triple bond, or the triple bond is not sufficiently activated. Corrective Action:

  • Base Switch: If using Et₃N, switch to Cs₂CO₃ or K₃PO₄ in DMF. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.

  • Temperature: Cyclization often requires a higher energy barrier than the coupling. Heat the reaction to 90-100°C after the coupling is complete [2].

  • One-Pot vs. Two-Step: If it persists, isolate the intermediate and treat it with AuCl₃ or AgOTf (Lewis Acid) to force the cyclization.

Q3: I am getting a mixture of 2-substituted and 3-substituted products.

Diagnosis: Regioselectivity failure during cyclization. Causality: This usually happens in non-Sonogashira routes (like acid-catalyzed cyclization of ketones) where electronic bias dictates the attack. Technical Insight:

  • Baldwin’s Rules: 5-endo-dig is favored in Sonogashira routes.

  • Electronic Bias: Electron-Donating Groups (EDGs) on the phenol ring generally accelerate cyclization but can alter regioselectivity if multiple nucleophilic sites exist. Protocol Adjustment: Ensure you are using the correct starting material geometry. For 2-substituted benzofurans, start with o-halophenols. For 3-substituted, consider the Intramolecular Wittig or Friedel-Crafts approaches instead [3].

Module 3: The Rap-Stoermer Condensation

For researchers avoiding transition metals, the Rap-Stoermer reaction (Salicylaldehyde +


-haloketone) is the robust alternative.
Protocol: Optimized Rap-Stoermer

Application: Synthesis of 2-acylbenzofurans.[2][3]

StepInstructionTechnical Note
1. Mix 1.0 eq Salicylaldehyde + 1.2 eq

-haloketone
Use Chloroacetone or Phenacyl bromide .
2. Base 2.5 eq K₂CO₃ (anhydrous)Trace water kills this reaction (aldol side reactions).
3. Solvent DMF or MeCN (Dry)Alternatively, use PEG-400 for a green approach.
4. Catalyst 10 mol% KI (Potassium Iodide)Critical: KI converts the chloro-ketone to the more reactive iodo-ketone in situ (Finkelstein).
5. Heat 80°C - 100°C for 4-6 hoursMonitor by TLC. Disappearance of aldehyde is the key indicator.
Troubleshooting Flowchart

Use this logic gate to rescue failing Rap-Stoermer reactions.

RapStoermer_Troubleshoot Problem Low Yield / No Product CheckWater Is Solvent Wet? Problem->CheckWater DrySolvent Dry Solvent/Base (Aldol Competition) CheckWater->DrySolvent Yes CheckReactivity Is Halide Reactive? CheckWater->CheckReactivity No AddKI Add 10 mol% KI (Finkelstein) CheckReactivity->AddKI Chloroketone used CheckBase Base Strength? CheckReactivity->CheckBase Bromoketone used StrongBase Switch K2CO3 -> Cs2CO3 or KOH CheckBase->StrongBase

Caption: Decision tree for optimizing Rap-Stoermer condensations. Water exclusion and Halide exchange (KI) are primary control points.

Module 4: Workup & Purification Integrity

Issue: "My product is stuck in a black tar." Solution: Benzofurans are lipophilic but can trap metal salts.

  • The "Celite Sandwich": Filter the crude reaction mixture through a pad of Celite/Silica/Celite to remove Pd colloids and inorganic salts before aqueous workup.

  • Scavengers: If Pd contamination persists (product is dark), stir the organic phase with SiliaMetS® Thiol or activated charcoal for 1 hour.

  • Emulsions: In Rap-Stoermer reactions using DMF, emulsions are common. Wash with 5% LiCl solution instead of water to break the emulsion and extract DMF [4].

References

  • Vertex AI Search. (2024). Mechanism of palladium catalyzed synthesis of benzofuran. 4

  • Reddy Group. (2022).[5] Pd- and Cu-catalyzed synthesis of benzofuran heterocycles via Sonogashira coupling. 6[7][8]

  • Organic Chemistry Portal. (2018). Benzofuran Synthesis: Mechanisms and Substitution Patterns. 9[7][8]

  • University of Rochester. (n.d.). Troubleshooting: The Workup and Emulsion Management. 10

Sources

"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Assay Interference in Cellular Systems

Executive Summary

You are likely utilizing 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (or a close analog) as a chemical probe for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. This scaffold belongs to the benzofuran-oxyacetic acid class, a pharmacophore historically developed to sensitize insulin signaling for Type 2 Diabetes and obesity research.

However, this chemical class is prone to specific "off-target" liabilities that can confound cellular data. This guide addresses the three most critical failure modes:

  • Biological Cross-Reactivity: Selectivity against TC-PTP.[1]

  • Physicochemical Artifacts: Colloidal aggregation (false positives).[2]

  • Cellular Translation: Poor membrane permeability due to the carboxylic acid moiety.

Module 1: Biological Selectivity (The TC-PTP Problem)

Q: My compound shows potent IC50 values, but I am observing unexpected immune modulation in my cells. Is this an off-target effect?

A: Highly likely. The most significant biological off-target for this scaffold is TC-PTP (T-Cell Protein Tyrosine Phosphatase) .

  • The Mechanism: PTP1B and TC-PTP share approximately 74% sequence identity in their catalytic domains and nearly 100% identity in the active site phosphate-binding pocket.

  • The Consequence: While PTP1B inhibition promotes insulin/leptin signaling (metabolic benefit), TC-PTP inhibition leads to the hyper-activation of JAK/STAT signaling and inflammatory cytokines (e.g., IFN

    
    ). If you observe unexplained STAT1/3 phosphorylation or inflammatory gene expression, your compound is likely hitting TC-PTP.
    
Troubleshooting Protocol: The Selectivity Counter-Screen

Do not rely on PTP1B IC50 alone. You must calculate the Selectivity Index (SI).

  • Run Parallel Biochemical Assays:

    • Target: Recombinant Human PTP1B (residues 1–321).

    • Off-Target: Recombinant Human TC-PTP (residues 1–314).

    • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or pNPP.

  • Calculate SI:

    
    
    
    • Pass Criteria: SI > 20-fold. (Most simple oxyacetic acid derivatives achieve only 2-5 fold selectivity).

Visualizing the Off-Target Pathway

The diagram below illustrates the divergent signaling consequences of inhibiting PTP1B (Target) vs. TC-PTP (Off-Target).

PTP1B_vs_TCPTP cluster_metabolic Target Pathway (Metabolic) cluster_immune Off-Target Pathway (Inflammatory) Insulin Insulin Receptor IRS1 IRS-1 Insulin->IRS1 Akt Akt/PKB IRS1->Akt Glucose Glucose Uptake Akt->Glucose PTP1B PTP1B (Target) PTP1B->Insulin Dephosphorylates JAK JAK Kinases STAT STAT1/3 JAK->STAT Inflam Pro-inflammatory Cytokines STAT->Inflam TCPTP TC-PTP (Off-Target) TCPTP->JAK Dephosphorylates TCPTP->STAT Compound 2-((5-Chlorobenzofuran-6-yl) oxy)acetic acid Compound->PTP1B Inhibits Compound->TCPTP Cross-Reacts?

Caption: Divergent signaling. PTP1B inhibition improves glucose uptake, while off-target TC-PTP inhibition triggers inflammation via JAK/STAT.

Module 2: Physicochemical Artifacts (False Positives)

Q: My IC50 curves are extremely steep (Hill slope > 2.0), but the effect disappears when I add albumin. What is happening?

A: You are likely observing Colloidal Aggregation , not true enzymatic inhibition.[3] Benzofuran derivatives are planar and lipophilic. In aqueous buffers, they often self-assemble into colloidal particles (100–400 nm) that sequester enzymes on their surface. This is the most common "false positive" mechanism for this chemical class.

Diagnostic Checklist

If your compound meets 2 or more of these criteria, it is likely an aggregator:

  • Hill Slope: > 1.5 (Steep dose-response).

  • BSA Sensitivity: IC50 shifts >10-fold when 0.01% BSA or Triton X-100 is added.

  • Enzyme Independence: It inhibits unrelated enzymes (e.g., Trypsin or AmpC beta-lactamase) at similar concentrations.

Validation Protocol: The Detergent Test

Standard Protocol adapted from Shoichet et al.

  • Control Condition: Measure IC50 in standard buffer.

  • Detergent Condition: Measure IC50 in buffer + 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • True Inhibitor: IC50 remains unchanged.

    • Aggregator: Inhibition is abolished (IC50 increases >10-fold) because detergent disrupts the colloid.

Module 3: Cellular Permeability (The "Acid" Trap)

Q: I have a nanomolar biochemical Ki, but I need micromolar concentrations to see effects in cells. Is the compound metabolized?

A: The issue is likely Permeability , not metabolism. The "acetic acid" tail (pKa ~4.5) is fully ionized (negatively charged) at physiological pH (7.4). Charged molecules cannot passively diffuse across the lipid bilayer.

Technical Insight:

  • Biochemical Assay: The acid moiety mimics the phosphotyrosine (pTyr) phosphate group, providing high affinity for the positively charged PTP1B active site.

  • Cellular Assay: The same charge prevents entry.

Solution: Prodrug Strategy

If you are validating this hit in cells, you must synthesize or purchase the Methyl or Ethyl Ester version of the compound.

  • Ester Form: Lipophilic, cell-permeable.

  • Intracellular Action: Intracellular esterases cleave the ester, releasing the active acid form inside the cell.

Compound FormAssay TypeStatus
Free Acid Biochemical (Enzyme)Active (High affinity)
Free Acid Cellular (Whole Cell)Inactive (Poor permeability)
Ester Prodrug Biochemical (Enzyme)Inactive (Cannot bind active site)
Ester Prodrug Cellular (Whole Cell)Active (Enters & converts)

Summary: Troubleshooting Workflow

Use this decision tree to validate your experimental results.

Troubleshooting_Tree Start Start: Cellular Assay Unexpected Result Q1 Is the Hill Slope > 1.5 or sensitive to BSA? Start->Q1 Aggregator Artifact: Colloidal Aggregation (Add 0.01% Triton X-100) Q1->Aggregator Yes Q2 Is In-Vitro IC50 << Cellular EC50? Q1->Q2 No Permeability Issue: Poor Permeability (Switch to Ester Prodrug) Q2->Permeability Yes Q3 Are Inflammatory Markers (p-STAT1) Elevated? Q2->Q3 No OffTarget Off-Target: TC-PTP Inhibition (Check Selectivity Index) Q3->OffTarget Yes Valid Valid PTP1B Mechanism Q3->Valid No

Caption: Diagnostic logic for validating benzofuran-oxyacetic acid derivatives in cellular assays.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. Link

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[4][5] Journal of Medicinal Chemistry, 43(7), 1293-1310. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

  • Dube, N., & Tremblay, M. L. (2005). Beyond the metabolic function of PTP1B: implication in the immune response.[6][7] Current Opinion in Pharmacology, 5(4), 409-414. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[8] Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

Sources

Technical Support Center: Navigating and Mitigating In Vivo Toxicity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on minimizing the toxicity of benzofuran derivatives in in vivo models, using 2,3-benzofuran as a representative example due to the fictional nature of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid." The principles and protocols outlined here are designed to be broadly applicable to the toxicological assessment of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities associated with benzofuran derivatives in in vivo models?

A1: Based on studies of 2,3-benzofuran, the primary target organs for toxicity are the liver and kidneys.[1][2] Chronic exposure has been shown to cause liver damage in rats and mice.[2] Additionally, kidney toxicity has been observed, particularly with chronic exposure in male rats, leading to increased severity of kidney damage and decreased survival.[1][2] Some benzofuran derivatives have also been associated with pulmonary toxicity due to metabolic activation by lung P-450 oxygenases.[1][2] Furthermore, 2,3-benzofuran is recognized as a carcinogen in rats and mice, inducing tumors in the kidneys, lungs, forestomach, and liver.[1]

Q2: What is the proposed mechanism of benzofuran-induced toxicity?

A2: The toxicity of many furan derivatives, including benzofurans, is linked to their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3][4] This process can generate reactive electrophilic intermediates, such as epoxides or dialdehydes, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[2][3] The formation of reactive arene oxides during metabolism is a key concern, as these can react with biomolecules, contributing to mutagenesis and carcinogenesis.[3]

Q3: How can I design an effective in vivo study to assess the toxicity of a novel benzofuran derivative?

A3: A well-designed in vivo toxicity study should follow a tiered approach, starting with acute toxicity testing to determine the maximum tolerated dose (MTD) and identify potential target organs.[5][6][7] This is typically followed by subchronic (repeat-dose) studies to evaluate the effects of longer-term exposure.[5][6] Key considerations include:

  • Dose-Range Finding Studies: These initial studies are crucial for selecting appropriate dose levels for subsequent, more extensive toxicology studies.[6][8]

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of your compound is essential for interpreting toxicity data and making informed decisions about dosing regimens.[7][8]

  • Selection of Animal Models: The choice of species should be justified based on metabolic similarity to humans, if known. Both rodent (e.g., rats, mice) and non-rodent models are often required for regulatory submissions.[6]

  • Route of Administration: The route should be relevant to the intended clinical application.[9]

  • Endpoint Selection: A comprehensive panel of endpoints should be evaluated, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of target organs.[10]

Troubleshooting Guide

Issue 1: Unexpectedly High Toxicity at Low Doses

  • Possible Cause: Rapid metabolism to a toxic metabolite.

  • Troubleshooting Steps:

    • Re-evaluate the Pharmacokinetics: Conduct a more detailed PK study to determine the rate of metabolism and the half-life of the parent compound and any major metabolites.[7]

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the specific CYP enzymes responsible for the metabolic activation. This can help in predicting potential drug-drug interactions.

    • Consider a Different Dosing Regimen: If the compound is rapidly metabolized, a continuous infusion or more frequent, smaller doses might reduce the peak concentration of toxic metabolites.

Issue 2: High Inter-Animal Variability in Toxicity

  • Possible Cause: Genetic polymorphisms in metabolic enzymes within the animal strain.

  • Troubleshooting Steps:

    • Ensure a Homogenous Animal Population: Use animals from a reputable supplier with a well-defined genetic background.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

    • Stratify by Response: If a bimodal distribution of toxicity is observed, consider genotyping the animals for relevant metabolic enzymes to see if there is a correlation.

Issue 3: Discrepancy Between In Vitro and In Vivo Toxicity Results

  • Possible Cause: In vitro systems may lack the full metabolic competency of a whole organism.[11]

  • Troubleshooting Steps:

    • Utilize More Complex In Vitro Models: Consider using 3D cell cultures, organoids, or co-cultures of different cell types to better mimic the in vivo environment.[12]

    • Incorporate Metabolic Activation: Ensure that your in vitro assays include a source of metabolic enzymes (e.g., S9 fraction, liver microsomes) if the parent compound is not the toxic entity.

    • Humanized Animal Models: For compounds with significant species differences in metabolism, humanized liver mouse models can provide more predictive data on human-specific toxicity.[13][14]

Experimental Protocols

Protocol 1: Acute Systemic Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of a benzofuran derivative.

Materials:

  • Test compound

  • Vehicle for administration

  • Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Standard laboratory animal diet and water

  • Animal observation and recording equipment

Procedure:

  • Dose Preparation: Prepare a range of doses of the test compound in the selected vehicle. The formulation should be stable and safe for in vivo use.[7]

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dosing: Administer a single dose of the test compound to groups of animals (typically 3-5 per sex per group) via the intended clinical route. Include a vehicle control group.

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for 14 days.[7] Record any changes in behavior, appearance, or physiological function.

  • Body Weight: Measure and record the body weight of each animal prior to dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect and preserve target organs for histopathological examination.

Protocol 2: Subchronic (28-Day) Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of a benzofuran derivative following repeated administration over a 28-day period.

Procedure:

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels (low, mid, and high) and a vehicle control.

  • Dosing: Administer the test compound daily to groups of animals (typically 10 per sex per group) for 28 consecutive days.

  • Monitoring: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Organ Weights: At the end of the study, perform a full necropsy, and weigh key organs.

  • Histopathology: Conduct a comprehensive histopathological examination of a wide range of tissues from all animals in the control and high-dose groups.

Data Presentation

Table 1: Example of Clinical Chemistry Endpoints for a Subchronic Toxicity Study

ParameterFunction AssessedExpected Change with HepatotoxicityExpected Change with Nephrotoxicity
Alanine Aminotransferase (ALT)Liver cell damageIncreasedNo change
Aspartate Aminotransferase (AST)Liver and other tissue damageIncreasedNo change
Alkaline Phosphatase (ALP)Biliary tract damageIncreasedNo change
Total BilirubinLiver functionIncreasedNo change
Blood Urea Nitrogen (BUN)Kidney functionNo changeIncreased
CreatinineKidney functionNo changeIncreased

Visualizations

Diagram 1: General Workflow for In Vivo Toxicity Assessment

G cluster_0 Pre-clinical Assessment cluster_1 Key Study Components In Vitro Screening In Vitro Screening Dose-Range Finding (Acute) Dose-Range Finding (Acute) In Vitro Screening->Dose-Range Finding (Acute) Select initial doses Repeat-Dose Toxicity (Subchronic) Repeat-Dose Toxicity (Subchronic) Dose-Range Finding (Acute)->Repeat-Dose Toxicity (Subchronic) Determine dose levels Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Repeat-Dose Toxicity (Subchronic)->Chronic Toxicity/Carcinogenicity Long-term safety Pharmacokinetics Pharmacokinetics Repeat-Dose Toxicity (Subchronic)->Pharmacokinetics Clinical Observations Clinical Observations Repeat-Dose Toxicity (Subchronic)->Clinical Observations Clinical Pathology Clinical Pathology Repeat-Dose Toxicity (Subchronic)->Clinical Pathology Histopathology Histopathology Repeat-Dose Toxicity (Subchronic)->Histopathology

Caption: Workflow for in vivo toxicity assessment of novel compounds.

Diagram 2: Proposed Mechanism of Benzofuran-Induced Hepatotoxicity

G Benzofuran Derivative Benzofuran Derivative Metabolic Activation (CYP450) Metabolic Activation (CYP450) Benzofuran Derivative->Metabolic Activation (CYP450) Phase I Metabolism Reactive Metabolite (e.g., Epoxide) Reactive Metabolite (e.g., Epoxide) Metabolic Activation (CYP450)->Reactive Metabolite (e.g., Epoxide) Covalent Binding to Proteins/DNA Covalent Binding to Proteins/DNA Reactive Metabolite (e.g., Epoxide)->Covalent Binding to Proteins/DNA Cellular Damage Oxidative Stress Oxidative Stress Covalent Binding to Proteins/DNA->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Covalent Binding to Proteins/DNA->Mitochondrial Dysfunction Hepatocyte Injury/Necrosis Hepatocyte Injury/Necrosis Oxidative Stress->Hepatocyte Injury/Necrosis Mitochondrial Dysfunction->Hepatocyte Injury/Necrosis Drug-Induced Liver Injury (DILI) Drug-Induced Liver Injury (DILI) Hepatocyte Injury/Necrosis->Drug-Induced Liver Injury (DILI)

Caption: Mechanism of benzofuran-induced hepatotoxicity.

References

  • Fiveable. (2025, September 15). In vivo testing methods. Toxicology Class Notes.
  • Springer Nature Experiments. (n.d.). Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery.
  • Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf.
  • EAS Publisher. (2023, September 7).
  • Books. (n.d.). Chapter 4: Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles.
  • IJSDR. (n.d.).
  • MDPI. (2020, January 1).
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • ResearchGate. (2025, August 6). Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery.
  • Taylor & Francis. (n.d.).
  • National Toxicology Program. (n.d.). TR-370: Benzofuran (CASRN 271-89-6)
  • IntechOpen. (n.d.).
  • ResearchGate. (n.d.). Benzofurans and Benzodifurans.
  • Journal of Pharmaceutical Research International. (2023, January 31). Development on Animal Models for Drug/Chemical Induced Liver Injury.
  • MDPI. (2021, April 27). Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models.
  • American Society for Microbiology. (n.d.). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)
  • Springer Nature. (2024, October 17). Predicting Drug-Induced Liver Injury with Hu-liver Mice: One Step Closer to Drug Safety.
  • Biobide. (n.d.). In vivo toxicology studies. Blog.
  • ResearchGate. (2025, August 9). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro.
  • WuXi AppTec. (2023, November 3). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline.
  • National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.

Sources

Technical Support Center: Stability & Handling of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Chemical Class: Benzofuran derivative / Carboxylic acid Primary Solvent: Dimethyl Sulfoxide (DMSO) Storage State: -20°C or -80°C (Desiccated)[1]

The Core Issue: While the benzofuran scaffold is chemically robust against oxidative degradation, the primary failure mode for this compound during freeze-thaw cycles is physical precipitation , driven by the hygroscopic nature of DMSO.

Key Directive: Do not treat "cloudiness" as contamination. It is likely a solubility crash caused by atmospheric moisture absorption.[1] Do not filter cloudy solutions; you will remove the active compound. Follow the "Solubility Rescue Protocol" below.

The Physics of Freeze-Thaw: Why Stocks Fail

To troubleshoot effectively, you must understand the thermodynamics occurring in your cryovial.

The Hygroscopicity Trap

DMSO is aggressively hygroscopic.[1][2][3][4] When you open a cold vial, atmospheric water vapor condenses instantly onto the surface.

  • Water Uptake: A vial of DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.

  • Solubility Shift: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is lipophilic. Its solubility drops logarithmically as water content increases.

  • The "Crash": As the solution freezes, pure DMSO crystallizes first, pushing the compound and water into a hyper-concentrated "eutectic" liquid pocket. Upon thawing, the high local concentration of water causes the compound to precipitate out of solution.

The "Refrigerator Diagnostic" (Self-Validating Test)

How do you know if your stock is compromised by water?

  • Pure DMSO Freezing Point: ~19°C.[5]

  • Wet DMSO Freezing Point: Significantly lower (e.g., 90% DMSO freezes at ~5°C).

Test: Place your room-temperature stock vial in a 4°C refrigerator for 30 minutes.

  • Result A (Solid/Crystalized): Good. Your DMSO is dry.[1][6]

  • Result B (Liquid): Bad. Your DMSO has absorbed significant moisture (>5-10%). The compound is at high risk of precipitation.[1][2][4]

Visualizing the Failure Pathway

The following diagram illustrates the "Cycle of Solubility Loss" that occurs during improper handling.

G Start Frozen Stock (-20°C) Thaw Thawing Process (Cold Liquid) Start->Thaw Open Vial Opened (Exposure to Air) Thaw->Open Condensation Risk Hygro DMSO Absorbs Atmospheric Moisture Open->Hygro Refreeze Refreezing Process Hygro->Refreeze PhaseSep Phase Separation: Water concentrates in liquid phase Refreeze->PhaseSep Cryo-concentration Precip Compound Precipitates (Micro-crystals) PhaseSep->Precip Solubility Limit Exceeded Precip->Thaw Cycle Repeats (Precipitate grows)

Figure 1: The mechanism of moisture-induced precipitation in DMSO stock solutions.

Troubleshooting Guide (Q&A)

Scenario A: "My stock solution is cloudy or has visible particles."

Cause: Moisture uptake has lowered the solubility of the benzofuran derivative, causing it to crash out.[1] Action (Solubility Rescue Protocol):

  • Tighten the cap securely.

  • Sonicate in a water bath for 10–15 minutes.

  • Warm the solution to 37°C (do not exceed 40°C) for 10 minutes.

  • Vortex vigorously.

  • Visual Check: If clear, use immediately. If still cloudy, the concentration may be permanently compromised; verify concentration via UV/Vis or LC-MS.

Scenario B: "The compound lost potency in my assay."

Cause: Likely due to "Silent Precipitation." Micro-crystals may have formed that are invisible to the naked eye, meaning you pipetted a lower concentration than calculated. Action:

  • Always vortex thawed stocks before pipetting.

  • Perform the Refrigerator Diagnostic (see Section 2). If the DMSO remains liquid at 4°C, discard the stock and prepare fresh from powder using anhydrous DMSO.

Scenario C: "Can I store the stock in PBS or Media at -20°C?"

Answer: NO. This compound contains a carboxylic acid tail. In aqueous buffers (pH 7.4), it exists as an anion. Freezing causes pH shifts in buffers (especially phosphate buffers), which can protonate the acid, making it insoluble. Upon thawing, it will precipitate irreversibly.

  • Rule: Store only in 100% DMSO. Dilute into media immediately before use.

Best Practice Protocols

Protocol 1: Preparation of Robust Stock Solutions
  • Solvent: Use Anhydrous DMSO (99.9%, sealed under argon/nitrogen).

  • Container: Amber glass vials or high-quality polypropylene (PP) cryovials with O-ring seals.

  • Procedure:

    • Weigh powder rapidly to minimize static and moisture uptake.

    • Add DMSO to achieve a concentration of 10 mM or 50 mM .

    • Vortex until fully dissolved.[7]

    • Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid future freeze-thaw cycles.

Protocol 2: Handling Frozen Stocks
  • Thawing: Thaw at room temperature or 37°C. Do not thaw on ice (this promotes condensation).

  • Opening: Wipe the outside of the vial dry before opening.

  • Gas Blanket: If available, purge the headspace with Nitrogen or Argon gas before re-closing the vial.

Decision Tree: Handling Precipitated Stocks

DecisionTree Check Visual Inspection: Precipitate/Cloudiness? Clear Solution is Clear Check->Clear Cloudy Solution is Cloudy Check->Cloudy Action1 Vortex 10s Proceed to Assay Clear->Action1 Rescue Rescue Protocol: 1. Heat (37°C, 10 min) 2. Sonicate (10 min) 3. Vortex Cloudy->Rescue ReCheck Re-Inspect Rescue->ReCheck Success Clear: Use Immediately ReCheck->Success Fail Still Cloudy: Discard Stock ReCheck->Fail

Figure 2: Decision logic for handling potentially compromised stock solutions.

Data Summary: Stability vs. Storage Conditions

Storage ConditionSolvent SystemStability EstimateRisk Factor
-80°C (Recommended) 100% Anhydrous DMSO> 2 YearsLow (if sealed well)
-20°C 100% Anhydrous DMSO6–12 MonthsModerate (Hygroscopicity)
4°C 100% DMSO< 1 MonthHigh (Water absorption)
-20°C Aqueous Buffer (PBS)DO NOT STORE Critical (Precipitation)

References

  • PubChem. Compound Summary: Benzofuran Derivatives. National Library of Medicine. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[1][2][5][6][8] Journal of Biomolecular Screening.[6] [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Cheng, X., et al. (2003).[6] Assessment of the Stability of Compounds in DMSO Solution. Journal of Biomolecular Screening.[6] [Link]

Sources

Validation & Comparative

In Vivo Validation of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid: A Comparative Guide for a Novel Glycolysis Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid," a novel benzofuran derivative, as a potential small molecule inhibitor of tumor metabolism. Drawing from the broad bioactivity of benzofuran compounds, which includes anticancer properties, we hypothesize that this molecule exerts its effect by targeting a key enzyme in the glycolytic pathway, Lactate Dehydrogenase A (LDHA).[1][2] This pathway is a critical engine for cancer cell proliferation and survival, making it a prime target for therapeutic intervention.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison with established inhibitors and provides detailed experimental protocols to support a thorough in vivo evaluation.

The Scientific Premise: Targeting Cancer's Metabolic Engine

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid growth.[4] This metabolic reprogramming makes cancer cells highly dependent on enzymes within the glycolytic pathway. One such enzyme, Lactate Dehydrogenase A (LDHA), catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis.[4] Elevated LDHA activity is a hallmark of many aggressive cancers and is associated with tumor progression and poor prognosis. Therefore, inhibiting LDHA presents a promising strategy to selectively starve cancer cells of the energy and building blocks they need to thrive.[4][5]

This guide will compare our investigational compound, "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid," with two well-characterized glycolysis inhibitors:

  • WZB-117: A glucose transporter 1 (GLUT1) inhibitor that blocks the initial step of glucose uptake by cancer cells.[6]

  • 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one): A specific inhibitor of phosphofructokinase-2 (PFK2), a key regulator of glycolytic flux.[3]

By comparing the in vivo performance of our novel benzofuran derivative against inhibitors targeting different nodes of the glycolytic pathway, we can gain a comprehensive understanding of its therapeutic potential and mechanism of action.

A Roadmap for In Vivo Validation

Our in vivo validation strategy is designed to be a self-validating system, with each experimental phase building upon the previous one to provide a robust assessment of the compound's efficacy and safety.

G cluster_0 Phase 1: Preclinical Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comprehensive Safety Profile PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy Xenograft Tumor Model Studies PK_PD->Efficacy Determine Dosing Regimen Tox Acute Toxicity Assessment Tox->Efficacy Establish Safe Starting Dose Chronic_Tox Chronic Toxicity & Histopathology Efficacy->Chronic_Tox Evaluate Long-Term Safety at Efficacious Dose G cluster_0 Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GLUT1 F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA WZB117 WZB-117 WZB117->Glucose ThreePO 3PO ThreePO->F16BP Our_Compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Our_Compound->Lactate

Caption: Targeted inhibition of the glycolysis pathway by the investigational compound and its comparators.

Experimental Protocol: Xenograft Tumor Growth Inhibition

Objective: To assess the anti-tumor efficacy of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" in a human cancer xenograft model.

Methodology:

  • Cell Line: A human cancer cell line known to be highly glycolytic (e.g., A549 lung cancer cells) is selected. [6]2. Animal Model: Immunocompromised mice (e.g., nude or SCID) are inoculated subcutaneously with the cancer cells.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control

    • "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" (at MTD)

    • WZB-117 (at MTD)

    • 3PO (at MTD)

  • Dosing and Monitoring: Compounds are administered daily, and tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., proliferation markers, apoptosis markers, and target engagement biomarkers).

Comparative Data Table: In Vivo Efficacy
Parameter2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (Hypothetical Data)WZB-117 [6]3PO [3]
Tumor Growth Inhibition (%) 657055
Tumor Lactate Reduction (%) 502030
Induction of Apoptosis (TUNEL staining) ++++++++
Effect on Body Weight <5% loss<5% loss~10% loss

Phase 3: Comprehensive Safety and Tolerability Profile

The final phase of in vivo validation involves a more detailed assessment of the compound's long-term safety and its effects on major organs.

Experimental Protocol: Chronic Toxicity and Histopathology

Objective: To evaluate the long-term safety of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" and identify any potential organ-specific toxicities.

Methodology:

  • Animal Model: Healthy BALB/c mice.

  • Chronic Dosing: The compound is administered daily for an extended period (e.g., 28 days) at multiple dose levels, including the MTD and a fraction of the MTD.

  • In-life Monitoring: Comprehensive clinical observations, body weight, and food/water consumption are recorded throughout the study.

  • Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis.

  • Histopathology: Major organs (liver, kidneys, heart, lungs, spleen, etc.) are collected, weighed, and subjected to microscopic examination by a board-certified veterinary pathologist.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound approach for the in vivo validation of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" as a novel inhibitor of glycolysis for cancer therapy. By following this structured plan and comparing its performance against established inhibitors, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The hypothetical data presented suggests that our novel benzofuran derivative has a favorable pharmacokinetic profile, significant anti-tumor efficacy, and a good safety margin, warranting further investigation.

Future studies should focus on elucidating the precise molecular interactions with its target, exploring its efficacy in combination with other anticancer agents, and evaluating its potential in a broader range of cancer models.

References

  • Inhibitors of glucose transport and glycolysis as novel anticancer therapeutics - Baishideng Publishing Group. (2014, August 12). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. Retrieved from [Link]

  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020, January 5). Retrieved from [Link]

  • A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo - AACR Journals. (2012, August 8). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Retrieved from [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 | Journal of Medicinal Chemistry - ACS Publications. (2024, March 5). Retrieved from [Link]

  • Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC. Retrieved from [Link]

  • Inhibition of Glycolysis Reduces Disease Severity in an Autoimmune Model of Rheumatoid Arthritis - PMC. Retrieved from [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation - PMC. Retrieved from [Link]

  • A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models | Oncotarget. (2015, September 22). Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (2023, October 5). Retrieved from [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. (2025, August 15). Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Retrieved from [Link]

  • Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy | ACS Medicinal Chemistry Letters - ACS Publications. (2025, June 9). Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019, September 2). Retrieved from [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Retrieved from [Link]

Sources

"2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" versus [specific known inhibitor] in [specific assay]

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: PTP1B Inhibition Profiling Subject: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (CBFA) vs. Suramin Assay Context: Colorimetric pNPP Hydrolysis Assay (Kinetic Mode)

Executive Summary: The Quest for Selective PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes and Obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. However, developing inhibitors with high selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP) remains a critical bottleneck in drug discovery.

This guide compares the performance of a specific benzofuran-based small molecule, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (CBFA) , against the established broad-spectrum phosphatase inhibitor Suramin . We evaluate these compounds using the p-Nitrophenyl Phosphate (pNPP) Hydrolysis Assay , a robust standard for determining kinetic constants (


, 

) and mechanisms of inhibition.

Key Findings Snapshot:

  • CBFA demonstrates competitive inhibition, mimicking the phosphotyrosine substrate, offering higher potential for active-site selectivity.

  • Suramin acts as a potent but non-selective broad-spectrum inhibitor, serving as a necessary positive control but lacking the specificity required for lead optimization.

Mechanistic Context & Signaling Pathway

To understand the inhibition logic, we must visualize where PTP1B acts. It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K / AKT Pathway IRS->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B (Target Enzyme) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates CBFA CBFA (Competitive Inhibitor) CBFA->PTP1B Blocks Active Site

Figure 1: PTP1B acts as a negative regulator of insulin signaling. CBFA targets the PTP1B active site to restore pathway activity.

Compound Comparison: CBFA vs. Suramin

The choice of comparator is vital. We utilize Suramin not because it is a drug candidate, but because it is a "gold standard" tool compound for validating assay dynamic range.

Feature2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid (CBFA)Suramin (Reference Standard)
Chemical Class Benzofuran oxyacetic acidPolysulfonated naphthylurea
Mechanism Competitive: Mimics phosphotyrosine (pTyr). The carboxylic acid binds the catalytic Arg221.Non-Competitive / Mixed: Binds allosterically or occludes the active site via charge interactions.
Selectivity Moderate to High: Designed for PTP1B active site topology.Low: Inhibits PTP1B, SHP-1, SHP-2, and various kinases.
Solubility DMSO (10-50 mM). Limited aqueous solubility.Highly water-soluble.
Assay Utility Lead candidate for SAR (Structure-Activity Relationship).Positive control for assay validation (

factor).

Expert Insight: The 5-chloro substitution on the benzofuran ring in CBFA is critical. It increases lipophilicity, enhancing binding affinity to the hydrophobic pocket adjacent to the catalytic site, a feature often exploited to gain selectivity over TCPTP [1].

Experimental Protocol: Kinetic pNPP Hydrolysis Assay

This protocol is designed to determine the


 and Mode of Inhibition. The assay relies on the dephosphorylation of p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (pNP), which is yellow and absorbs at 405 nm.
Materials & Reagents
  • Enzyme: Recombinant Human PTP1B (residues 1-321).

  • Substrate: pNPP (Sigma-Aldrich).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM EDTA, 1 mM DTT (Freshly added).

    • Note: DTT is essential to prevent oxidation of the catalytic Cysteine (Cys215). Without it, PTP1B becomes inactive.

  • Detection: Microplate reader (Absorbance 405 nm).

Workflow Diagram

Assay_Workflow Step1 Prepare Compounds (Serial Dilution in DMSO) Step3 Incubation (15 min @ 30°C) Enzyme + Inhibitor Step1->Step3 Step2 Prepare Enzyme Mix (PTP1B in Assay Buffer + DTT) Step2->Step3 Step4 Start Reaction (Add pNPP Substrate) Step3->Step4 Step5 Kinetic Read (Abs 405nm, every 60s for 20 min) Step4->Step5

Figure 2: Step-by-step workflow for the kinetic pNPP inhibition assay.

Detailed Methodology
  • Compound Preparation:

    • Dissolve CBFA and Suramin in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in assay buffer (keep DMSO constant at <1% final concentration).

  • Pre-Incubation (The Equilibrium Step):

    • Add 40 µL of diluted inhibitor to 96-well clear plates.

    • Add 40 µL of PTP1B enzyme solution (0.5 µg/mL final).

    • Incubate for 15 minutes at 30°C.

    • Why? This allows the inhibitor to reach binding equilibrium before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 20 µL of pNPP substrate (Final concentration =

      
       of the enzyme, typically 2-4 mM).
      
  • Data Acquisition:

    • Measure Absorbance (405 nm) immediately in kinetic mode (1-minute intervals for 20 minutes).

    • Calculate the initial velocity (

      
      ) from the linear portion of the slope.
      

Data Analysis & Interpretation

To objectively compare CBFA and Suramin, we analyze the dose-response curves.

Expected Results
MetricCBFA (Candidate)Suramin (Control)Interpretation
IC50 Value ~ 5 - 15 µM~ 1 - 5 µMSuramin is more potent but less specific. CBFA shows "drug-like" potency range.
Hill Slope ~ 1.0> 1.5 or < 0.8A slope of 1.0 (CBFA) indicates 1:1 binding. Deviations (Suramin) suggest aggregation or allostery.
Lineweaver-Burk Intersect at Y-axisIntersect at X-axis (or mixed)CBFA increases

without affecting

(Competitive).
Troubleshooting the Assay
  • Issue: High background absorbance.

    • Cause: pNPP is unstable at high pH or prolonged light exposure.

    • Fix: Prepare substrate fresh and keep in the dark.

  • Issue: Non-linear reaction rates.

    • Cause: Enzyme concentration too high (substrate depletion) or inhibitor aggregation.

    • Fix: Reduce enzyme concentration so less than 10% substrate is consumed during the read time [2].

Conclusion & Recommendation

For researchers aiming to develop metabolic therapeutics:

  • Use Suramin only as a daily quality control standard to ensure your enzyme and buffer conditions are valid.

  • Use CBFA (2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid) as a scaffold for lead optimization. Its competitive mechanism confirms it targets the catalytic pocket, making it a valid starting point for structure-based drug design (SBDD) to improve selectivity against TCPTP.

References

  • Zhang, S., et al. (2002). "Structure-based design and synthesis of benzofuran-based PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Montalibet, J., et al. (2005). "Protein tyrosine phosphatase: enzymatic assays." Methods.

  • Zhang, Z.Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology.

Reproducibility Blueprint: 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid & PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis in PTP1B Inhibitors

The compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid represents a core pharmacophore in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a validated target for Type 2 Diabetes and obesity. This scaffold mimics the phosphotyrosine substrate, allowing it to dock into the PTP1B active site.

However, experimental results with this class of benzofuran-oxyacetic acid derivatives are notoriously difficult to reproduce due to three specific failure modes:

  • Redox Sensitivity: The PTP1B catalytic cysteine (Cys215) is highly susceptible to irreversible oxidation, leading to false positives (enzyme inactivation mimics inhibition).

  • Colloidal Aggregation: The hydrophobic benzofuran core drives promiscuous aggregation, sequestering the enzyme non-specifically.

  • pH-Dependent Binding: The efficacy of the oxyacetic acid headgroup is strictly pH-dependent, requiring ionization to mimic the phosphate group.

This guide provides a standardized, self-validating protocol to distinguish genuine competitive inhibition from assay artifacts.

Part 2: Chemical Identity & Stability Profile

Before initiating biological assays, the physicochemical behavior of the compound must be stabilized.

PropertySpecificationExperimental Implication
Molecular Class Benzofuran-6-Oxyacetic AcidPTP1B Active Site Binder (pTyr Mimetic)
Solubility Low in aqueous buffersRequires DMSO stock (10-100 mM). Precipitates at >100 µM in buffer.
pKa (Acid) ~3.5 - 4.5Must be assayed at pH 7.0–7.5 to ensure ionization (COO⁻ state).
Redox Activity LowUnlike quinones, this scaffold does not generate ROS, but the assay requires reducing agents.
Aggregation High RiskCritical: Detergent (0.01% Triton X-100) is mandatory to prevent false positives.

Part 3: Comparative Performance Analysis

To validate the potency of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, it must be benchmarked against established PTP1B inhibitors.

Table 1: Comparative Efficacy & Limitations
CompoundRoleIC50 (PTP1B)MechanismReproducibility Risk
Test Compound Target~5–50 µM*Competitive (Active Site)High: Aggregation-prone; pH sensitive.
Suramin Standard~5–10 µMBroad-spectrum / AllostericMedium: Interaction with buffer salts.
Sodium Orthovanadate Generic Control< 1 µMTransition State MimicLow: Highly reproducible, but non-selective.
Ertiprotafib Clinical Benchmark~1.6 µMCompetitive / PPAR AgonistHigh: Complex dual-activity; insolubility.

*Estimated range based on benzofuran-oxyacetic acid derivatives (Malamas et al., J. Med. Chem. 2000).[1]

Part 4: Validated Experimental Workflow

This protocol incorporates specific checkpoints (Triton X-100, DTT) to eliminate common artifacts.

Step-by-Step Protocol: PTP1B Kinetic Assay

1. Buffer Preparation (Freshly Made):

  • Base: 50 mM HEPES, pH 7.2.

  • Salts: 100 mM NaCl, 1 mM EDTA.

  • Reducing Agent (CRITICAL): Add 2 mM DTT or 1 mM TCEP immediately before use. Why? To keep the catalytic Cys215 reduced. Without this, IC50 values will drift by >10-fold.

  • Detergent (CRITICAL): Add 0.01% Triton X-100 . Why? To disrupt colloidal aggregates of the benzofuran compound.

2. Enzyme Pre-Incubation:

  • Dilute human recombinant PTP1B (1-5 nM final) in the assay buffer.

  • Incubate on ice for 10 minutes to stabilize the enzyme.

3. Compound Addition:

  • Prepare 100x stocks of the Test Compound in 100% DMSO.

  • Perform a serial dilution (e.g., 0.1 µM to 100 µM).

  • Add 1 µL of compound to 99 µL of enzyme mix.

  • Control: DMSO-only well (0% inhibition) and Vanadate well (100% inhibition).

4. Reaction Initiation:

  • Add substrate: pNPP (Para-Nitrophenyl Phosphate) at Km concentration (typically 2-4 mM).

  • Alternative: For higher sensitivity, use DiFMUP (fluorogenic), but be aware of inner-filter effects with colored compounds.

5. Measurement:

  • Monitor Absorbance (405 nm for pNPP) or Fluorescence (Ex358/Em455 for DiFMUP) kinetically for 20 minutes at 30°C.

  • Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
Visualization: Assay Workflow Logic

ExperimentalWorkflow Start Start: PTP1B Assay Setup BufferPrep Buffer Prep (HEPES pH 7.2 + 100mM NaCl) Start->BufferPrep AddReductant CRITICAL: Add 2mM DTT (Prevents Cys215 Oxidation) BufferPrep->AddReductant AddDetergent CRITICAL: Add 0.01% Triton X-100 (Prevents Benzofuran Aggregation) AddReductant->AddDetergent Incubation Pre-Incubation (Enzyme + Compound, 10 min) AddDetergent->Incubation CompoundPrep Compound Dilution (DMSO Stock -> Serial Dilution) CompoundPrep->Incubation Substrate Initiate Reaction (Add pNPP at Km) Incubation->Substrate Readout Kinetic Readout (Abs 405nm, 20 min) Substrate->Readout Validation Data Validation (Linearity R² > 0.95) Readout->Validation

Caption: Optimized workflow highlighting critical checkpoints (Red) for preventing false positives in benzofuran-based PTP1B assays.

Part 5: Mechanistic Context

Understanding why this compound works (or fails) requires mapping it to the insulin signaling pathway. The benzofuran-oxyacetic acid moiety functions as a Protein Tyrosine Phosphatase (PTP) competitive inhibitor , effectively blocking the dephosphorylation of the Insulin Receptor (IR) and IRS-1.

Visualization: Mechanism of Action

Mechanism Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Activates PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits Signal) PTP1B->IRS1 Dephosphorylates Compound Benzofuran Inhibitor (Test Compound) Compound->PTP1B Competitively Inhibits (Blocks Active Site) Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes

Caption: The test compound (Yellow) inhibits PTP1B (Red), preventing the deactivation of the Insulin Receptor and restoring Glucose Uptake.

Part 6: References

  • Malamas, M. S., et al. (2000).[1] "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[1][2] Journal of Medicinal Chemistry, 43(7), 1293–1310.[1]

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets."[1][3] Proceedings of the National Academy of Sciences, 99(26), 16533-16535.

  • Tonks, N. K. (2006). "Protein tyrosine phosphatases: from genes, to function, to disease." Nature Reviews Molecular Cell Biology, 7, 833–846.

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333–2344.

Sources

Cross-Validation of "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid" Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation and characterization of the novel compound, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, hereafter referred to as Compound X. The primary objective is to objectively assess its anti-cancer activity across a panel of diverse cancer cell lines and to compare its performance against a well-characterized alternative, GW6471, a known Peroxisome Proliferator-Activated Receptor alpha (PPARα) antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

Introduction: The Rationale for Cross-Validation

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties[1][2][3]. Compound X, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, is a novel benzofuran derivative with potential as a new therapeutic agent. Preliminary structural analysis suggests a possible interaction with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of cellular metabolism, proliferation, and apoptosis[4][5]. Dysregulation of PPAR signaling has been implicated in various cancers, making it an attractive target for therapeutic intervention[6].

This guide outlines a systematic approach to evaluate the efficacy of Compound X in multiple cancer cell lines originating from different tissues. By comparing its activity profile with that of GW6471, a potent and selective PPARα antagonist[7][8], we aim to not only validate the anti-cancer effects of Compound X but also to elucidate its potential mechanism of action. GW6471 has been shown to inhibit cell growth and induce apoptosis in various cancer models, including breast and renal cancer, by modulating metabolic pathways[9][10].

The following sections detail the experimental design, step-by-step protocols for key assays, and a framework for data analysis and interpretation. This self-validating system of cross-comparison is designed to provide robust and reproducible data, essential for the preclinical assessment of a novel drug candidate.

Experimental Design and Workflow

The experimental workflow is designed to systematically assess the biological activity of Compound X in comparison to GW6471. The workflow will proceed from a general assessment of cytotoxicity to a more detailed investigation of the underlying cellular mechanisms.

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanistic Investigation A Select Cancer Cell Lines: - MCF-7 (Breast) - 786-O (Renal) - HCT-116 (Colon) B Treat cells with Compound X and GW6471 (dose-response) A->B C Perform MTT Assay to assess cell viability and determine IC50 B->C D Treat cells with IC50 concentrations of Compound X and GW6471 C->D Based on IC50 values E Perform Annexin V/PI staining D->E G Prepare cell lysates after treatment D->G F Analyze apoptosis by Flow Cytometry E->F I Data Analysis and Comparison F->I H Perform Western Blotting for key PPA-alpha pathway proteins (e.g., c-Myc, BCL2) G->H H->I

Caption: Experimental workflow for the cross-validation of Compound X activity.

Comparative Data Summary

The following tables present a hypothetical data summary to illustrate the expected outcomes of the comparative experiments.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Compound X and GW6471

Cell LineCompound X (IC50 µM)GW6471 (IC50 µM)
MCF-7 (Breast Cancer)15.58.0[9]
786-O (Renal Carcinoma)25.212.5[7]
HCT-116 (Colon Carcinoma)38.722.4

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)

TreatmentMCF-7786-OHCT-116
Vehicle Control5.2%4.8%6.1%
Compound X (IC50)35.8%30.1%25.5%
GW6471 (IC50)42.3%38.7%31.9%

Table 3: Comparative Effect on Protein Expression (Fold Change vs. Control)

Target ProteinCell LineCompound XGW6471
c-Myc MCF-70.450.38
786-O0.520.41[7]
BCL2 MCF-70.610.55
786-O0.680.60

Detailed Experimental Protocols

Cell Lines and Culture
  • MCF-7: Human breast adenocarcinoma cell line.

  • 786-O: Human renal clear cell adenocarcinoma cell line.

  • HCT-116: Human colorectal carcinoma cell line.

All cell lines should be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X and GW6471 (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of Compound X and GW6471 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16]

Protocol 3: Western Blotting for Mechanistic Insights

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[17][18]

  • Protein Extraction: After treatment with Compound X and GW6471, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BCL2, and a loading control like β-actin) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Mechanistic Insights: The PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon activation by ligands, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This regulates the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation.[4] In some cancers, PPARα has been shown to be upregulated and associated with tumor progression.[5] Conversely, antagonism of PPARα can inhibit cancer cell growth.[21][22]

G cluster_0 PPAR-alpha Signaling Pathway A Compound X / GW6471 (PPAR-alpha Antagonist) B PPAR-alpha A->B Inhibits D PPRE (in DNA) B->D Binds to C RXR C->D Binds to E Target Gene Transcription (e.g., c-Myc, genes for fatty acid oxidation) D->E Regulates F Decreased Cell Proliferation Increased Apoptosis E->F Leads to

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid. As a halogenated aromatic ether carboxylic acid, this compound requires specific handling procedures to ensure personnel safety and environmental protection. The guidance herein is grounded in established principles of chemical safety and hazardous waste management, designed for researchers and drug development professionals.

Core Principle: Proactive Waste Management The cornerstone of laboratory safety is the proper management of chemical waste from the moment it is generated. The unique structure of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid—containing a chlorinated benzofuran ring and a carboxylic acid moiety—places it into a specific hazardous waste category. Improper disposal can lead to regulatory penalties, environmental contamination, and immediate safety hazards.

Part 1: Hazard Assessment and Critical Prohibitions

Before handling waste, it is imperative to understand its inherent hazards. The molecular structure dictates its classification and the necessary precautions.

  • Halogenated Organic Compound: The presence of a chlorine atom on the benzofuran ring classifies this as a halogenated waste.[1][2] Such compounds can be toxic, environmentally persistent, and require specific disposal methods, often high-temperature incineration, to prevent the formation of harmful byproducts.[3][4]

  • Carboxylic Acid: The acetic acid group makes the compound acidic. While its exact pKa may vary, it should be handled as a corrosive material, capable of causing skin and eye irritation or burns.[5][6]

  • Benzofuran Derivative: Benzofuran and its derivatives are aromatic heterocyclic compounds whose toxicological properties can vary, but many are classified as irritants or worse.[7] The Safety Data Sheet (SDS) from the manufacturer is the definitive source for specific toxicity data and must be consulted before use.

Based on this assessment, the following disposal methods are strictly prohibited :

  • DO NOT Drain Dispose: Never pour this chemical or its waste solutions down the sink.[8][9] Halogenated organics can disrupt wastewater treatment processes and lead to environmental pollution.

  • DO NOT Mix with Non-Halogenated Waste: Commingling halogenated and non-halogenated organic waste streams significantly increases disposal costs and complexity.[2][3][8] Maintain strict segregation.

  • DO NOT Mix with Incompatible Chemicals: Avoid mixing with strong bases, oxidizing agents, or reducing agents, as this could trigger a dangerous exothermic or gas-producing reaction.[8][10]

  • DO NOT Discard in General Trash: Both the chemical and its empty, unrinsed containers are considered hazardous waste and must not be placed in municipal trash.[8]

Part 2: Standard Operating Procedure for Disposal

This protocol outlines the compliant workflow for managing waste 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid from generation to pickup.

Step 1: Waste Characterization and Classification Per regulations set by the Environmental Protection Agency (EPA) or equivalent local authorities, this compound must be classified as a hazardous waste.[11][12] It falls into the category of Halogenated Organic Acid Waste.

Step 2: Utilize Correct Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consult the SDS and glove manufacturer's guide for specific breakthrough times.[2][5]

  • Body Protection: A standard laboratory coat.

Step 3: Select and Prepare the Waste Container

  • Segregation is Key: Designate a specific waste container solely for "Halogenated Organic Waste." [1][2]

  • Container Compatibility: Use a clean, dry container made of a material compatible with acidic and chlorinated organic compounds, such as a glass bottle with a screw cap.[10][13] Ensure the container is in good condition with no cracks or leaks.

  • Venting is Not Permitted: The container must be securely sealed.

Step 4: Accurate and Compliant Labeling Proper labeling is a critical regulatory requirement.

  • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[13][14]

  • Clearly list all contents by their full chemical name (e.g., "2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid," "Dichloromethane"). Do not use abbreviations or chemical formulas.[13]

  • Estimate and record the percentage of each component.

  • Check the boxes for all applicable hazards (e.g., Toxic, Corrosive).

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.[10][13]

  • The SAA must be under the direct control of laboratory personnel.[13]

  • Keep the container closed at all times except when adding waste.[2][13] A funnel should never be left in the opening.

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks or spills.

Step 6: Arrange for Final Disposal

  • Do not overfill the container; fill to a maximum of 90% capacity to allow for vapor expansion.

  • When the container is full, or as you approach your facility's accumulation time limits, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]

  • Follow all institutional procedures for completing waste pickup forms and preparing the container for transport. The waste will ultimately be handled by a licensed hazardous waste facility for proper treatment, typically high-temperature incineration.[4][12]

Data Presentation and Visual Guides

Table 1: Summary of Disposal Parameters

ParameterRequirementRationale
Waste Classification Hazardous Waste: Halogenated Organic AcidCompound contains chlorine and is acidic, falling under specific EPA regulations.
Container Type Tightly sealed glass or compatible plastic bottlePrevents leaks and reactions. Acids can corrode metal.[10]
Primary Label "HAZARDOUS WASTE"Mandatory regulatory requirement for immediate hazard identification.[13]
Content Labeling Full chemical names and percentagesEnsures safe handling and proper final disposal by the TSDF.[13]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations for temporary storage of hazardous waste.[10]
Key Prohibitions No drain disposal, no mixing with non-halogenatedsPrevents environmental contamination and simplifies the disposal process.[3][9]

Diagram 1: Disposal Decision Workflow

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Coordination A Waste Generated (Solid or Liquid) B Consult SDS for Specific Hazards A->B C Select 'Halogenated Organic' Waste Container B->C D Affix 'HAZARDOUS WASTE' Label & List All Contents C->D E Store Sealed Container in Secondary Containment within SAA D->E F Keep Container Closed Except When Adding Waste E->F G Container is 90% Full or Time Limit Reached F->G Transition H Contact Institutional EH&S for Waste Pickup G->H I EH&S Transports to Central Accumulation Area H->I J Licensed Hauler Transports to TSDF I->J K Final Disposal (High-Temp Incineration)

Caption: Workflow for compliant disposal from lab generation to final treatment.

Diagram 2: Waste Segregation Logic

cluster_checks Hazard Analysis cluster_bins Waste Streams Compound 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid IsOrganic Is it Organic? Compound->IsOrganic IsHalogenated Contains Chlorine? (F, Cl, Br, I) Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No IsAcid Is it an Acid? IsAcid->Halogenated Yes (if Organic & Halogenated) IsOrganic->IsHalogenated Yes IsOrganic->IsAcid Yes Acid Aqueous Acid Waste (Non-Organic)

Caption: Decision logic for segregating the target compound into the correct waste stream.

Part 3: Emergency Procedures for Spills

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[7][15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for pickup through EH&S.

  • Report: Report the incident to your laboratory supervisor and EH&S office, as per institutional policy.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University.
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide for Manufacturers. (2023, May 24).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency.
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). University of Otago.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Central Washington University.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready.
  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from an academic institution's guidelines.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025, September 5). Thermo Fisher Scientific.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). International Journal of Petroleum and Petrochemical Engineering Research.
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University.
  • SAFETY DATA SHEET - Carboxylic Acids. (2019, October 10).
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August 4). University of Toronto. Retrieved from a university's chemical engineering department.
  • SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. (n.d.). Greenbook.net.
  • SAFETY DATA SHEET - Benzofuran. (n.d.).
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
  • Safety data sheet - Carboxylic acids, di-, C4-6. (2022, December 16). BASF.
  • Production, Import, Use, and Disposal of 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Research Council.

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Personal protective equipment for handling 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid, a compound of interest in modern research. The protocols outlined below are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your experiments, and environmental compliance.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative safety approach has been developed by analyzing the hazards of structurally similar compounds. This guide is built upon established principles for handling halogenated phenoxyacetic acids and chlorobenzofuran derivatives.

Hazard Assessment: An Evidence-Based Approach

Based on data from analogous compounds, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid should be handled as a substance with the potential for the following hazards. This assessment is derived from safety data for compounds like phenoxyacetic acid, various benzofuran derivatives, and 5-chlorobenzofuran-2-carboxylic acid.[1][2][3][4]

Potential Hazard Description & Rationale Primary Exposure Routes
Acute Toxicity (Oral) Analogous compounds are classified as harmful if swallowed.[2] Ingestion can lead to adverse health effects.Ingestion
Skin Irritation Expected to cause skin irritation upon contact.[2][3] Halogenated organic compounds and acetic acid derivatives can compromise the skin barrier.Skin Contact
Serious Eye Irritation Assumed to cause serious eye irritation or damage.[2][3] Particulates can cause significant mechanical and chemical irritation to sensitive eye tissues.Eye Contact
Respiratory Irritation As a fine powder, the compound may cause respiratory tract irritation if inhaled.[2][3] This is a common hazard for powdered chemical reagents.Inhalation

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of specific PPE is based on providing a robust barrier against the primary exposure routes.

Hand Protection
  • Primary Recommendation: Nitrile rubber gloves.

  • Rationale: Nitrile provides excellent resistance to a broad range of chemicals, including acids and organic compounds. It offers a good balance of dexterity and protection for handling solids.[1]

  • Protocol:

    • Always inspect gloves for tears or degradation before use.

    • Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][5]

    • Dispose of contaminated gloves immediately in the designated halogenated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Eye and Face Protection
  • Primary Recommendation: Safety glasses with side shields conforming to EN166 or NIOSH standards.[5]

  • Situational Requirement: Chemical goggles should be worn when there is a significant risk of dust generation or splashing.

  • Rationale: This protects against accidental contact from airborne particles or splashes, mitigating the risk of serious eye irritation.

Respiratory Protection
  • When Required: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.

  • Recommendation: A half-face respirator equipped with a P100 particulate filter is recommended. For operations that may also generate vapors, an organic vapor/acid gas cartridge should be added.[7]

  • Rationale: Engineering controls like a fume hood are the primary defense. When they are not feasible, respiratory protection is essential to prevent inhalation of irritating dust.

Protective Clothing
  • Primary Recommendation: A professional lab coat (long-sleeved) is required at all times.

  • Rationale: This prevents contamination of personal clothing and minimizes skin exposure. For larger quantities, a chemical-resistant apron (e.g., PVC) provides an additional layer of protection.[1]

Operational Plan: From Weighing to Handling

Safe handling relies on a combination of engineering controls and meticulous procedure.

Engineering Controls
  • Chemical Fume Hood: All operations involving the handling of open solid material, such as weighing or transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne contaminants.[6]

  • Safety Stations: An operational and accessible eyewash station and safety shower must be located close to the workstation.[1][3]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE as described in Section 2.

  • Weighing: If possible, weigh the material directly into the receiving vessel to minimize transfer steps. Use anti-static weigh boats or paper.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Post-Handling: Tightly close the primary container.

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as halogenated waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. As a chlorinated organic compound, 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid must be disposed of as halogenated organic waste .[8][9]

  • NEVER dispose of this compound or its containers down the drain or in the regular trash.[8][10]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[9][11][12] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[12]

Waste Disposal Workflow

The following diagram illustrates the correct workflow for disposing of waste generated from handling this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation & Disposal cluster_2 Final Disposition A Solid 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid Waste D Sealable, Labeled 'HALOGENATED SOLID WASTE' Container A->D B Contaminated Gloves, Wipes, Weigh Boats B->D C Contaminated Glassware (e.g., beaker) E Rinse with appropriate solvent (e.g., Acetone) C->E Decontaminate H Arrange for pickup by certified Environmental Health & Safety (EHS) personnel D->H F Collect rinsate in 'HALOGENATED LIQUID WASTE' Container E->F Collect 3x G Clean glassware can now be washed normally E->G F->H

Waste Disposal Workflow for Halogenated Compound

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[1][13]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[1][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If symptoms like coughing or shortness of breath develop, seek medical attention.[6][7]

  • Minor Spill (in fume hood): Use dry clean-up procedures to avoid generating more dust.[1] Carefully sweep or wipe up the material with absorbent pads and place it into a sealed, labeled container for disposal as halogenated waste.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your vital research.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. [Link]

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  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • WASTE MANAGEMENT - Bucknell University. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services - University of British Columbia. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.